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Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Application of 4-((S)-Morpholin-2-YL)benzenamine Hydrochloride: A Technical Whitepaper

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary & Pharmacological Relevance 4-((S)-Morpholin-2-YL)benzenamine hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Pharmacological Relevance

4-((S)-Morpholin-2-YL)benzenamine hydrochloride (also known as (S)-4-(morpholin-2-yl)aniline hydrochloride) is a highly versatile chiral building block utilized extensively in modern medicinal chemistry [1]. The compound features two critical moieties: a morpholine ring and an aniline group.

The morpholine ring is a privileged scaffold known to enhance the aqueous solubility, metabolic stability, and pharmacokinetic (PK) profile of drug candidates by acting as a weakly basic, hydrophilic spacer [2]. The aniline moiety provides a highly reactive nucleophilic center, ideal for downstream derivatization via amide coupling, urea formation, or Buchwald-Hartwig cross-coupling. Specifically, the (S)-stereocenter is critical for target engagement; for example, chiral 2-(4-aminophenyl)morpholines are key intermediates in the synthesis of highly selective Trace Amine-Associated Receptor 1 (TAAR1) agonists, which are under investigation for central nervous system (CNS) disorders such as schizophrenia and depression [3].

Retrosynthetic Strategy and Route Selection

The primary challenge in synthesizing 4-((S)-morpholin-2-yl)benzenamine is constructing the 1,4-oxazine (morpholine) ring while preserving high enantiomeric purity. Traditional racemic syntheses followed by late-stage chiral resolution (e.g., using chiral acids like (+)-di-p-toluoyl-D-tartaric acid) suffer from a maximum theoretical yield of 50% for the desired enantiomer, generating significant chemical waste [3].

To bypass this, our protocol employs an asymmetric chiral pool approach . By utilizing commercially available (S)-2-(4-nitrophenyl)oxirane, the stereocenter is established early. The epoxide undergoes regioselective nucleophilic ring opening with 2-aminoethanol, followed by intramolecular cyclization. The nitro group is subsequently reduced, and the product is trapped as the hydrochloride salt to prevent oxidative degradation of the free aniline.

Synthesis N1 (S)-2-(4-Nitrophenyl)oxirane + 2-Aminoethanol N2 Regioselective Ring Opening (EtOH, Reflux, 12h) N1->N2 N3 Intramolecular Cyclization (SOCl2 then NaOH) N2->N3 N4 Catalytic Hydrogenation (Pd/C, H2, 3 atm, MeOH) N3->N4 N5 Salt Formation (HCl in Diethyl Ether) N4->N5 N6 4-((S)-Morpholin-2-YL)benzenamine HCl (Target Compound) N5->N6

Synthetic workflow for 4-((S)-Morpholin-2-YL)benzenamine HCl.

Detailed Experimental Protocols (Self-Validating Workflows)

The following procedures are designed to be self-validating, incorporating specific in-process controls (IPCs) to ensure reaction fidelity before proceeding to the next step.

Phase 1: Regioselective Epoxide Ring Opening

Objective: Synthesize (S)-1-(4-nitrophenyl)-2-((2-hydroxyethyl)amino)ethanol.

  • Procedure: To a solution of (S)-2-(4-nitrophenyl)oxirane (1.0 eq) in absolute ethanol (0.5 M), add 2-aminoethanol (3.0 eq). The excess amine is crucial to prevent double-alkylation. Reflux the mixture at 80 °C for 12 hours.

  • Causality & IPC: The nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon of the epoxide, preserving the (S)-configuration at the benzylic position.

  • Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material (UV active, high Rf) should completely disappear, replaced by a highly polar, Ninhydrin-positive spot (secondary amine). Concentrate under vacuum to remove ethanol and excess 2-aminoethanol.

Phase 2: Intramolecular Cyclization

Objective: Synthesize (S)-2-(4-nitrophenyl)morpholine.

  • Procedure: Dissolve the crude diol intermediate in anhydrous dichloromethane (DCM) at 0 °C. Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Stir for 2 hours at room temperature to form the transient primary alkyl chloride. Carefully quench with ice water, then adjust the pH to 12 using 5M NaOH. Stir vigorously for 4 hours.

  • Causality & IPC: SOCl₂ selectively converts the primary alcohol to a chloride (the benzylic secondary alcohol is sterically hindered and less reactive). The subsequent addition of strong base deprotonates the secondary amine, triggering an intramolecular S_N2 displacement of the chloride to close the morpholine ring [4].

  • Validation: Extract with ethyl acetate. TLC (Hexane:Ethyl Acetate 1:1) will show the formation of a new, less polar UV-active spot.

Phase 3: Catalytic Hydrogenation (Nitro Reduction)

Objective: Synthesize (S)-4-(morpholin-2-yl)aniline (Free Base).

  • Procedure: Dissolve the crude (S)-2-(4-nitrophenyl)morpholine in methanol. Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight). Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) at 3 atm pressure. Stir at ambient temperature for 6 hours.

  • Causality & IPC: Pd/C selectively reduces the nitro group to an amine without risking hydrogenolysis of the morpholine C-O or benzylic C-N bonds, which can occur under harsher conditions or with different catalysts (e.g., Raney Nickel at high pressure) [3].

  • Validation: The reaction is complete when hydrogen uptake ceases. Filter the mixture strictly through a pad of Celite to remove the pyrophoric Pd/C catalyst. The filtrate contains the free base.

Phase 4: Hydrochloride Salt Isolation

Objective: Stabilize the compound as 4-((S)-morpholin-2-yl)benzenamine hydrochloride.

  • Procedure: Concentrate the methanolic filtrate and redissolve the residue in anhydrous diethyl ether. Cool to 0 °C and slowly bubble dry HCl gas (or add a stoichiometric amount of 2M HCl in ether). A precipitate will form immediately. Filter, wash with cold ether, and dry under high vacuum.

  • Causality & IPC: The free aniline is highly susceptible to air oxidation, which leads to sample darkening (azo/azoxy dimer formation). The morpholine nitrogen (pKa ~8.3) is significantly more basic than the aniline nitrogen (pKa ~4.6). Thus, controlled addition of HCl selectively protonates the morpholine ring, forming a stable mono-hydrochloride salt that readily crystallizes, rejecting organic impurities in the ether supernatant [1].

Analytical Characterization

Rigorous analytical characterization is required to confirm both chemical purity and enantiomeric excess (ee). The data expected for a successfully synthesized batch is summarized below.

ParameterSpecification / ResultAnalytical Method
Appearance Off-white to pale yellow crystalline powderVisual Inspection
Chemical Purity > 98.5% (Area %)RP-HPLC (C18 column, UV at 254 nm)
Enantiomeric Excess > 99.0% (S)-isomerChiral HPLC (Chiralcel OD-H, Hexane/IPA)
Mass Spectrometry m/z 179.1 [M+H]⁺ (Free base)ESI-MS (Positive Ion Mode)
¹H NMR (400 MHz, D₂O) δ 7.35 (d, 2H), 7.20 (d, 2H), 4.65 (dd, 1H, chiral center), 4.10-3.15 (m, 6H)Nuclear Magnetic Resonance
Melting Point 210 - 215 °C (Decomposes)Capillary Melting Point Apparatus

Table 1: Standard analytical specifications for 4-((S)-Morpholin-2-YL)benzenamine HCl.

Downstream Applications in Medicinal Chemistry

The bifunctional nature of 4-((S)-morpholin-2-yl)benzenamine makes it an ideal hub for divergent synthesis in drug discovery. The primary amine can be selectively functionalized while the morpholine nitrogen remains protonated or is transiently protected (e.g., with a Boc group).

Applications Core 4-((S)-Morpholin-2-YL) benzenamine Amide Amide Coupling (R-COOH, HATU) Core->Amide Urea Urea Formation (Isocyanates) Core->Urea SNAr SNAr / Buchwald (Aryl Halides) Core->SNAr TAAR1 TAAR1 Agonists (CNS Therapeutics) Amide->TAAR1 Kinase Kinase Inhibitors (Oncology) Urea->Kinase Antibac Antibacterial Agents (Membrane Disruption) SNAr->Antibac

Downstream applications of the chiral morpholine building block.

  • CNS Therapeutics: Amide coupling with various heteroaryl carboxylic acids yields potent TAAR1 agonists. The (S)-morpholine ring projects into a specific lipophilic pocket of the receptor, driving sub-nanomolar binding affinities [3].

  • Oncology: Reaction with isocyanates forms urea-linked kinase inhibitors. The morpholine ring acts as a solubilizing group that projects into the solvent-exposed region of the kinase ATP-binding site.

  • Antibacterial Agents: Derivatives of nitrophenyl- and aminophenyl-morpholines are utilized in synthesizing agents that disrupt microbial membranes in multidrug-resistant Gram-negative bacteria [4].

References

  • Hoffmann-La Roche. "Process for the preparation of chiral 2-aryl morpholines." World Intellectual Property Organization, WO2015086495A1.
Exploratory

Physicochemical Properties of 4-((S)-Morpholin-2-YL)benzenamine HCl: An In-Depth Technical Guide

Executive Summary 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (hereafter referred to as S-MAB-HCl ) is a highly versatile building block extensively utilized in modern medicinal chemistry. The integration of a chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-((S)-Morpholin-2-YL)benzenamine hydrochloride (hereafter referred to as S-MAB-HCl ) is a highly versatile building block extensively utilized in modern medicinal chemistry. The integration of a chiral morpholine ring with an aniline core provides a privileged scaffold for developing kinase inhibitors, GPCR ligands, and other targeted therapeutics. This whitepaper provides a rigorous analysis of the physicochemical properties of S-MAB-HCl, detailing the causality behind its structural behavior, and outlining self-validating experimental protocols for its characterization.

Molecular Architecture & Fundamental Properties

The pharmacological utility of S-MAB-HCl is fundamentally driven by its bipartite structure:

  • The Aniline Core: Acts as a classic hydrogen bond donor/acceptor system, frequently utilized for hinge-binding interactions in kinase active sites.

  • The (S)-Morpholine Moiety: A saturated heterocyclic ring containing both oxygen and nitrogen. The morpholine nucleus is renowned in drug discovery for its ability to fine-tune lipophilicity (LogD) while significantly enhancing aqueous solubility and metabolic stability[1]. The (S)-enantiomeric configuration ensures precise spatial orientation, which is critical for stereoselective target engagement.

  • The Hydrochloride Salt: Formulated as an HCl salt to maximize thermodynamic solubility and solid-state stability, preventing the oxidative degradation commonly observed in free-base anilines.

Table 1: Fundamental Chemical Data of S-MAB-HCl [2]

ParameterValue
IUPAC Name 4-[(2S)-morpholin-2-yl]aniline;hydrochloride
Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
Canonical SMILES C1COC(CN1)C2=CC=C(C=C2)N.Cl
Isomeric SMILES C1COC2=CC=C(C=C2)N.Cl
Hydrogen Bond Donors 3 (Aniline -NH2, Morpholine -NH)
Hydrogen Bond Acceptors 2 (Morpholine -O-, Aniline -N-)

Structure-Property Relationships (SPR)

Understanding the physicochemical behavior of S-MAB-HCl requires analyzing the interplay between its functional groups. The diagram below illustrates the logical flow of how distinct structural components dictate the molecule's macroscopic properties.

SPR Molecule (S)-Morpholine Moiety Prop1 Increased Aqueous Solubility Molecule->Prop1 Prop2 Hydrogen Bond Acceptor/Donor Molecule->Prop2 Prop4 Favorable LogD (Membrane Permeability) Molecule->Prop4 Aniline Aniline Core Aniline->Prop2 Prop3 Target Kinase Hinge Binding Aniline->Prop3 Salt HCl Salt Form Salt->Prop1

Structure-property relationships governing the pharmacological utility of S-MAB-HCl.

Physicochemical Profiling: Causality & Mechanisms

Acid-Base Equilibria (pKa)

S-MAB-HCl possesses two distinct ionizable nitrogen centers:

  • Morpholine Nitrogen (Secondary Amine): Typically exhibits a pKa in the range of 8.3–8.5. At physiological pH (7.4), this nitrogen is predominantly protonated (cationic), which drives the molecule's high aqueous solubility.

  • Aniline Nitrogen (Primary Aromatic Amine): The lone pair on the aniline nitrogen is delocalized into the aromatic ring, significantly reducing its basicity (typical pKa ~4.6). At pH 7.4, this group remains largely un-ionized, facilitating membrane permeability.

Thermodynamic Solubility

The solubility of S-MAB-HCl is highly pH-dependent. The hydrochloride salt form ensures rapid dissolution in the acidic environment of the stomach (pH 1.2–2.0). However, formulators must account for the common-ion effect[3]; in media with high chloride concentrations (e.g., simulated gastric fluid), the solubility of the HCl salt may be transiently suppressed compared to other salt forms (like mesylates or acetates) before equilibrating.

Lipophilicity (LogP / LogD)

The morpholine oxygen acts as a hydrogen bond acceptor, which lowers the overall lipophilicity compared to a purely carbocyclic analog (e.g., piperidine or cyclohexane)[4]. This reduction in LogP is a strategic design choice in drug discovery to prevent non-specific protein binding and reduce hERG toxicity liabilities, keeping the LogD at pH 7.4 within the optimal "Rule of 5" space for oral bioavailability.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts do not skew the physicochemical data.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility, as it avoids the supersaturation artifacts common in kinetic solubility assays[5].

  • Step 1: Preparation: Add an excess of solid S-MAB-HCl (>2 mg) to a 1.5 mL glass vial containing 1.0 mL of aqueous phosphate buffer (pH 7.4).

  • Step 2: Equilibration: Seal the vial and agitate on a rotary shaker at 300 rpm at a constant temperature of 25.0 ± 0.1 °C for 24 to 48 hours. Causality: Agitating for 24+ hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium[6].

  • Step 3: Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 100 µL of filtrate to account for potential non-specific adsorption of the compound to the filter membrane, which could artificially lower the measured concentration.

  • Step 4: Quantification: Dilute the filtrate into the linear dynamic range and quantify using LC-MS/MS against a minimum 6-point calibration curve.

  • Step 5: Solid-State Verification: Analyze the residual solid via X-ray Powder Diffraction (XRPD) to confirm that the compound has not disproportionated from the HCl salt to the free base during the assay.

Protocol 2: Potentiometric pKa Determination
  • Step 1: Dissolve 1-2 mg of S-MAB-HCl in 10 mL of 0.15 M KCl solution. Causality: The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Step 2: Purge the solution with argon gas for 5 minutes. Causality: This removes dissolved CO2, which forms carbonic acid and can artificially lower the baseline pH.

  • Step 3: Titrate the solution using standardized 0.1 M NaOH, recording the pH after each addition using a calibrated glass electrode.

  • Step 4: Generate a Bjerrum plot (average number of bound protons vs. pH). The pKa values correspond to the pH at half-equivalence points. Self-Validation: Perform a back-titration with 0.1 M HCl to ensure no precipitation or degradation occurred during the forward titration (the forward and backward curves must perfectly overlap).

High-Throughput Characterization Workflow

Workflow Start 4-((S)-Morpholin-2-YL) benzenamine HCl Solubility Thermodynamic Solubility (Shake-Flask) Start->Solubility pKa Potentiometric pKa Determination Start->pKa LogD Lipophilicity (LogD pH 7.4) Start->LogD LCMS LC-MS/MS Quantification Solubility->LCMS Titration Bjerrum Plot Analysis pKa->Titration Octanol Octanol-Water Partitioning LogD->Octanol Data Physicochemical Profile Generation LCMS->Data Titration->Data Octanol->Data

Workflow for the physicochemical characterization of S-MAB-HCl.

References

  • Pharmaron. "Physicochemical Assays: Solubility By Shake Flask".[Link]

  • Merck Group. "Application of drug physico chemical characterisation in drug discovery".[Link]

  • ResearchGate. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)". [Link]

Sources

Foundational

Architecting Targeted Therapeutics: The Mechanism of Action of 4-((S)-Morpholin-2-YL)benzenamine HCl

An in-depth technical guide detailing the mechanism of action, structural rationale, and experimental validation of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride. Executive Summary In modern medicinal chemistry, the de...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the mechanism of action, structural rationale, and experimental validation of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride.

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and metalloenzyme modulators relies heavily on "privileged scaffolds"—molecular frameworks that consistently yield high-affinity interactions with biological targets. Among these, 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (also known as (S)-4-(morpholin-2-yl)aniline HCl) stands out as a critical chiral building block [1].

Unlike active pharmaceutical ingredients (APIs) that possess a singular physiological mechanism, this compound's "mechanism of action" is defined by its structural capability to act as a highly directional pharmacophore. When incorporated into larger therapeutic molecules, it dictates target engagement, optimizes physicochemical properties, and defines the precise spatial trajectory of the drug within complex binding pockets.

Structural and Physicochemical Basis of Action

The mechanistic efficacy of 4-((S)-Morpholin-2-YL)benzenamine HCl is rooted in its tripartite architecture:

  • The Morpholine Ring (Bioisosteric Core): Morpholine is a premier bioisostere utilized to enhance aqueous solubility and metabolic stability [2]. Crucially, the oxygen atom serves as a potent hydrogen-bond acceptor. The nitrogen atom modulates the overall basicity (pKa ~8.0), ensuring the molecule remains soluble at physiological pH without inducing the severe hERG channel liabilities that are common to more basic azaheterocycles like piperazine.

  • The (S)-Chiral Center (C2 Spatial Vector): The attachment of the aniline ring at the C2 position of the morpholine introduces a stereocenter. The (S)-enantiomer enforces a specific dihedral angle, vectoring the benzenamine moiety into a precise spatial orientation. In the context of asymmetric binding pockets, this stereospecificity prevents steric clashes with gatekeeper residues—a feat the (R)-enantiomer fails to achieve.

  • The Benzenamine Linker (Synthetic & Hydrophobic Handle): The primary amine of the aniline provides a versatile synthetic handle for Buchwald-Hartwig cross-couplings or amidation reactions. Once synthesized, this aromatic ring extends the pharmacophore into solvent-exposed regions or adjacent hydrophobic sub-pockets, stabilizing the drug-target complex via π−π stacking or Van der Waals interactions.

Mechanistic Pathways of Target Engagement

When integrated into a therapeutic molecule, the 4-((S)-Morpholin-2-YL)benzenamine scaffold drives the mechanism of action through two primary modalities:

Kinase Hinge Region Anchoring (e.g., PI3K/mTOR)

In lipid and protein kinase inhibitors, the morpholine moiety is famously utilized to anchor the drug to the hinge region of the kinase. The morpholine oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide proton of hinge residues (e.g., Val851 in PI3K α ). Simultaneously, the (S)-chiral center directs the benzenamine linker outward toward the solvent-exposed region, locking the inhibitor in an active, rigid conformation[1].

Metalloenzyme Inhibition (e.g., Carbonic Anhydrase)

Derivatives of this scaffold have demonstrated significant inhibitory activity against various isoforms of carbonic anhydrase, enzymes responsible for pH regulation and ion transport [1]. By converting the aniline amine into a sulfonamide (a classic zinc-binding group), the morpholine tail is positioned to interact with the hydrophobic half of the active site, displacing the zinc-bound water network and halting catalytic activity.

Quantitative Pharmacological Profiling

The following table summarizes the physicochemical properties of the scaffold and the mechanistic rationale behind each feature.

Structural FeaturePhysicochemical PropertyMechanistic Rationale & Target Impact
Morpholine Oxygen H-Bond Acceptor (Topological Polar Surface Area contribution)Anchors the molecule to the kinase hinge region (e.g., Val851 backbone amide) via a ~2.8 Å hydrogen bond.
Morpholine Nitrogen Modulated pKa (~8.0)Ensures optimal aqueous solubility at physiological pH (7.4) while mitigating off-target hERG toxicity.
C2 (S)-Stereocenter Spatial Vectoring (Dihedral Angle Control)Directs the benzenamine linker to avoid steric clashes with gatekeeper residues in the ATP-binding pocket.
Benzenamine Moiety Aromaticity / Primary AmineEnables Buchwald-Hartwig cross-coupling for library generation; acts as a hydrophobic plug in target sub-pockets.

Experimental Protocols & Validation Workflows

To harness this scaffold effectively, researchers must employ rigorous, self-validating experimental workflows.

Protocol 1: Enantiomeric Purity Validation via Chiral HPLC

Causality: The biological activity of C2-substituted morpholines is highly stereodependent. Even a 5% contamination with the (R)-enantiomer can drastically skew IC 50​ values due to off-target binding or steric clashing.

  • Sample Preparation: Dissolve 1 mg of 4-((S)-Morpholin-2-YL)benzenamine HCl in 1 mL of HPLC-grade methanol. Neutralize the HCl salt with 0.1% triethylamine (TEA) to free the base, ensuring sharp peak shapes.

  • Column Selection: Utilize a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Rationale: The cellulose-based stationary phase provides excellent chiral recognition for azaheterocycles.

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol (80:20 v/v) supplemented with 0.1% diethylamine (DEA). Rationale: DEA suppresses secondary interactions between the basic morpholine nitrogen and residual silanols on the silica support, preventing peak tailing.

  • Detection: Monitor UV absorbance at 254 nm.

  • Self-Validating Checkpoint: Inject a racemic mixture of the compound prior to the (S)-enantiomer sample. Baseline resolution (R s​ > 1.5) of the two enantiomer peaks must be observed to validate the method's resolving power before certifying the >99% enantiomeric excess (ee) of the (S)-batch.

Protocol 2: Target Engagement Validation via TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because it operates in solution (avoiding surface-induced conformational changes of the kinase) and utilizes a time delay to eliminate compound auto-fluorescence—a common issue with highly conjugated benzenamine derivatives.

  • Reagent Assembly: Combine the recombinant kinase domain (e.g., PI3K α ), a biotinylated tracer ligand, and a Europium-labeled anti-GST antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the synthesized 4-((S)-Morpholin-2-YL)benzenamine derivative in a 12-point, 3-fold dilution series (from 10 µM to 0.05 nM) into a 384-well plate.

  • Incubation: Incubate the mixture for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium. Rationale: Equilibrium is strictly required to accurately calculate the dissociation constant (K d​ ) via the Cheng-Prusoff equation.

  • Detection & Analysis: Excite the plate at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Tracer). Calculate the FRET ratio (665/615).

  • Self-Validating Checkpoint: Include a known reference inhibitor in every plate. The assay is only valid if the reference inhibitor's IC 50​ falls within 3-fold of its historical mean, confirming that the kinase and tracer are fully active.

Visualizations

BindingModel A Kinase Hinge Region (Val851 Backbone) B (S)-Morpholine Ring (Oxygen H-Bond Acceptor) A->B Hydrogen Bond (2.8 Å) C Chiral C2 Center (Spatial Orientation) B->C Covalent Linkage D Benzenamine Linker (Hydrophobic/Solvent Vector) C->D Vector Extension

Fig 1. Stereospecific binding model of the (S)-morpholin-2-yl scaffold in a kinase hinge region.

Workflow Step1 1. Synthesis & Coupling (Buchwald-Hartwig) Step2 2. Chiral HPLC (Enantiomeric Excess >99%) Step1->Step2 Step3 3. TR-FRET Kinase Assay (IC50 Determination) Step2->Step3 Step4 4. X-ray Crystallography (Binding Pose Validation) Step3->Step4

Fig 2. Experimental workflow for validating 4-((S)-Morpholin-2-YL)benzenamine derivatives.

References

  • EvitaChem. "Buy 4-((S)-Morpholin-2-YL)benzenamine hcl (EVT-11895191) - EvitaChem". EvitaChem.
  • Thieme Connect.
Exploratory

An In-depth Technical Guide to 4-((S)-Morpholin-2-YL)benzenamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride, a chiral morpholine derivative of significant interest in medicinal chemistry. This document is intended for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride, a chiral morpholine derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics. The morpholine moiety is a privileged scaffold in drug design, often imparting favorable properties such as improved aqueous solubility, metabolic stability, and central nervous system penetration.[1] The specific (S)-stereochemistry at the C-2 position of the morpholine ring is frequently crucial for achieving desired biological activity and selectivity.

Chemical Identification and Physicochemical Properties

A precise and unambiguous identification of a chemical entity is fundamental for research and development. This section details the key identifiers and physicochemical properties of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride.

CAS Number and Structural Clarification

A definitive CAS (Chemical Abstracts Service) number for the specific hydrochloride salt of 4-((S)-Morpholin-2-YL)benzenamine is not consistently reported in publicly accessible databases. It is crucial to distinguish this compound from its structural isomers and related achiral analogues. For instance, the CAS number for 4-morpholinoaniline, where the aniline moiety is attached to the nitrogen atom of the morpholine ring, is 2524-67-6.[2][3] Another related compound, 2-morpholinoaniline, has the CAS number 5585-33-1. The parent free base, 4-(morpholin-2-yl)aniline, has been assigned CAS number 1284221-31-3. Researchers should exercise caution and verify the identity of the material using analytical data.

Chemical Structure and Properties

The chemical structure and key properties of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride are summarized in the table below.

PropertyValueSource
IUPAC Name 4-[(2S)-morpholin-2-yl]aniline;hydrochlorideEvitaChem
Molecular Formula C₁₀H₁₅ClN₂OEvitaChem
Molecular Weight 214.69 g/mol EvitaChem
Canonical SMILES C1COC2=CC=C(C=C2)N.ClEvitaChem
Appearance Expected to be a solid, crystalline powderInferred from related compounds
Solubility Expected to have good aqueous solubility due to the hydrochloride salt and morpholine moiety. Soluble in polar organic solvents.

Note: Some physical properties are inferred from structurally similar compounds due to the lack of specific experimental data for this exact salt.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 4-((S)-Morpholin-2-YL)benzenamine is a key challenge that can be addressed through various modern synthetic methodologies. The control of the stereocenter at the C-2 position of the morpholine ring is paramount for its intended biological activity.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 4-((S)-Morpholin-2-YL)benzenamine involves the formation of the chiral morpholine ring and its subsequent coupling to a protected aniline derivative.

Retrosynthesis target 4-((S)-Morpholin-2-YL)benzenamine intermediate1 (S)-2-(4-Nitrophenyl)morpholine target->intermediate1 Reduction of nitro group intermediate2 (S)-N-Boc-2-(4-nitrophenyl)morpholine intermediate1->intermediate2 Deprotection precursor1 (S)-2-Amino-1-(4-nitrophenyl)ethanol intermediate2->precursor1 Cyclization precursor3 4-Nitro-styrene oxide intermediate2->precursor3 Ring opening precursor2 2-Bromoethanol precursor1->precursor2 Alkylation precursor4 Ammonia precursor3->precursor4 Epoxide opening

Retrosynthetic analysis of 4-((S)-Morpholin-2-YL)benzenamine.
Experimental Protocol: Asymmetric Synthesis

One effective method for establishing the chiral center is through the asymmetric hydrogenation of a dehydromorpholine precursor.[1] Below is a detailed, representative protocol.

Step 1: Synthesis of the Dehydromorpholine Precursor This can be achieved through various established methods, often starting from a corresponding amino alcohol.

Step 2: Asymmetric Hydrogenation

  • Catalyst Preparation: In an inert atmosphere (glovebox), a rhodium precursor such as [Rh(COD)₂]BF₄ (1 mol%) and a chiral bisphosphine ligand (e.g., (S)-BINAP, 1.1 mol%) are dissolved in a degassed, anhydrous solvent like dichloromethane (DCM). The mixture is stirred for 30 minutes to form the active catalyst.

  • Hydrogenation Reaction: The dehydromorpholine substrate (1 equivalent) is dissolved in anhydrous, degassed DCM in a high-pressure autoclave. The catalyst solution is transferred to the autoclave via cannula.

  • The vessel is sealed, purged several times with high-purity hydrogen gas, and then pressurized to 50 atm.

  • The reaction is stirred at room temperature for 12-24 hours. Progress can be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the hydrogen pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched morpholine derivative.

Step 3: Formation of the Hydrochloride Salt

  • The purified 4-((S)-Morpholin-2-YL)benzenamine free base is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to afford the final hydrochloride salt.

Synthesis_Workflow start Dehydromorpholine Precursor hydrogenation Asymmetric Hydrogenation (50 atm H₂) start->hydrogenation catalyst [Rh(COD)₂]BF₄ + Chiral Ligand in DCM catalyst->hydrogenation workup Work-up & Purification (Column Chromatography) hydrogenation->workup free_base 4-((S)-Morpholin-2-YL)benzenamine workup->free_base hcl_formation HCl Salt Formation (HCl in Ether) free_base->hcl_formation product 4-((S)-Morpholin-2-YL)benzenamine HCl hcl_formation->product

Workflow for the asymmetric synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine scaffold is a cornerstone in modern drug discovery, and 4-((S)-Morpholin-2-YL)benzenamine hydrochloride serves as a valuable building block for creating novel therapeutic agents.

Role as a Privileged Scaffold

The morpholine ring is often incorporated into drug candidates to:

  • Enhance Solubility: The heteroatoms in the morpholine ring can engage in hydrogen bonding, improving aqueous solubility and overall pharmacokinetic properties.

  • Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer half-life of the drug.

  • Modulate Lipophilicity: The introduction of a morpholine group can fine-tune the lipophilicity of a molecule, which is critical for cell membrane permeability and reaching the target site.

Therapeutic Targets and Biological Activity

Derivatives of 4-((S)-Morpholin-2-YL)benzenamine have been investigated for their activity against a range of biological targets:

  • Central Nervous System (CNS) Agents: The ability of the morpholine moiety to cross the blood-brain barrier makes its derivatives promising candidates for treating neurological disorders.[2][3]

  • Anticancer Agents: Numerous morpholine-containing compounds have demonstrated potent anticancer activity.[4][5] For example, derivatives have been evaluated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonists: A patent has disclosed that derivatives of 4-[(2S)-morpholin-2-yl]phenyl have a strong affinity for TAAR1, a receptor implicated in neuropsychiatric disorders such as schizophrenia and depression.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Aromatic protons of the aniline ring (typically in the δ 6.5-7.5 ppm region). Protons of the morpholine ring, with distinct signals for the protons at C-2, C-3, C-5, and C-6, showing characteristic splitting patterns. The proton at the chiral center (C-2) would likely appear as a multiplet.
¹³C NMR Signals for the six carbons of the aromatic ring and the four carbons of the morpholine ring.
Mass Spectrometry The molecular ion peak corresponding to the free base (C₁₀H₁₄N₂O) would be observed at m/z 178.23.
Infrared (IR) Characteristic absorptions for N-H stretching of the primary amine and the morpholine N-H, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O-C stretching of the morpholine ether linkage.
Chiral Analysis

The enantiomeric purity of the final product is a critical quality attribute.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric excess (ee). A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for their quantification.[1]

  • Capillary Electrophoresis (CE): CE with a chiral selector in the running buffer is another powerful technique for enantiomeric separation.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-((S)-Morpholin-2-YL)benzenamine hydrochloride is not widely available, a hazard assessment can be made based on the constituent functional groups (aniline and morpholine) and data from related compounds.

  • Potential Hazards: Based on related anilines and morpholines, the compound is expected to be harmful if swallowed, toxic in contact with skin, and may cause severe skin and eye irritation.[7] Aniline derivatives can also be associated with long-term health effects.

  • Recommended Precautions:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

References

  • BenchChem. Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem.
  • ChemicalBook. 4-Morpholinoaniline | 2524-67-6. ChemicalBook.
  • ChemicalBook. 4-Morpholinoaniline CAS#: 2524-67-6. ChemicalBook.
  • ChemicalBook. 4-Morpholinoaniline(2524-67-6) 1H NMR spectrum. ChemicalBook.
  • Worldwide Life Sciences. 2-(4-Morpholinyl)aniline - 5g. (March 26 2026).
  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Analytical Chemistry. (January 10 2023).
  • A review on pharmacological profile of Morpholine derivatives - ResearchGate.
  • CymitQuimica. CAS 2524-67-6: 4-Morpholinoaniline. CymitQuimica.
  • New Journal of Chemistry Supporting Inform
  • An updated review on morpholine derivatives with their pharmacological actions. [Source not further specified]. (April 13 2022).
  • Chem-Impex. 4-(2-Morfolin-4-il-etil)anilina. Chem-Impex.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC. PMC.
  • Hayakawa, M., et al. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. (October 15 2006).
  • A review on pharmacological profile of Morpholine derivatives - ResearchGate.
  • Thermo Fisher Scientific. 2-(4-Morpholinyl)aniline, 98% 25 g. Thermo Fisher Scientific.
  • Benchchem. A Comparative Guide to the Synthesis of Chiral Morpholine Derivatives: A Cost-Benefit Analysis of (R)-4-(Oxiran-2-ylmethyl)morph. Benchchem.
  • Nurnabi, M., & Ismail, M.
  • Sigma-Aldrich. 2-Morpholinoaniline 97 5585-33-1. Sigma-Aldrich.

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Foundational

A Technical Guide to the Structural Elucidation of 4-((S)-Morpholin-2-YL)benzenamine HCl

Abstract Introduction: The Molecular Blueprint 4-((S)-Morpholin-2-YL)benzenamine HCl is an organic compound featuring a benzenamine (aniline) ring substituted with a chiral morpholine moiety. The morpholine ring is a com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Molecular Blueprint

4-((S)-Morpholin-2-YL)benzenamine HCl is an organic compound featuring a benzenamine (aniline) ring substituted with a chiral morpholine moiety. The morpholine ring is a common scaffold in medicinal chemistry, often used to improve the physicochemical properties of a drug candidate, such as solubility and bioavailability.[3][4] The presence of a stereocenter (S-configuration) at the C2 position of the morpholine ring introduces chirality, a critical factor as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it suitable for formulation and handling.[3] Elucidating its structure is not merely an academic exercise; it is a prerequisite for advancing any compound through the drug discovery pipeline.[5] This process involves a multi-technique approach to define its elemental composition, atomic connectivity, functional groups, and, most importantly, its three-dimensional arrangement and absolute stereochemistry.[1][6]

The Strategic Workflow: An Integrated Approach

The structure elucidation of a novel compound is a puzzle solved by assembling complementary pieces of information from various analytical methods. No single technique can provide the complete picture. The logical workflow begins with determining the molecular formula and proceeds through mapping the connectivity and confirming the absolute configuration.

G cluster_0 Initial Analysis cluster_1 Functional Group & Connectivity cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) Determine Molecular Weight & Formula FTIR FTIR Spectroscopy Identify Key Functional Groups MS->FTIR Provides Formula for Group Analysis NMR NMR Spectroscopy (1D & 2D) Map Atomic Connectivity MS->NMR Confirms Mass of Proposed Structure FTIR->NMR Corroborates Functional Groups Xray X-ray Crystallography Confirm Connectivity & Absolute Stereochemistry NMR->Xray Provides Solution-State Structure for Comparison Final Final Validated Structure NMR->Final Definitive Solution Structure Xray->Final Unambiguous Proof

Caption: A logical workflow for comprehensive structure elucidation.

Mass Spectrometry (MS): Defining the Elemental Composition

Expertise & Experience: The first critical step in identifying an unknown compound is to determine its molecular weight and elemental formula. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is the definitive technique for this purpose.[2][7] We employ Electrospray Ionization (ESI), a soft ionization method, because it is ideal for polar, salt-form compounds like the target molecule, generating intact protonated molecular ions [M+H]⁺ with minimal fragmentation.

Trustworthiness: HRMS provides a self-validating system. The instrument's high accuracy (typically <5 ppm) allows for the calculation of a unique elemental formula from the measured mass-to-charge ratio (m/z). This experimental formula can then be checked against the theoretical formula, providing extremely high confidence in the compound's composition.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a stock solution of 4-((S)-Morpholin-2-YL)benzenamine HCl at 1 mg/mL in methanol. Perform a serial dilution to a final concentration of approximately 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1] The acid helps to ensure the analyte remains protonated.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.[7]

  • Data Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: ~2.5-3.5 kV.

    • Source Temperature: 100-120 °C.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramp from 10-40 V to induce fragmentation and gain structural insights.[8]

Data Presentation: Expected MS Data

The analysis will focus on the free base of the molecule (C₁₀H₁₄N₂O), which becomes protonated in the ESI source.

Ion SpeciesFormulaTheoretical m/zObserved m/z (Example)
[M+H]⁺ [C₁₀H₁₅N₂O]⁺179.1184~179.1181
[M+Na]⁺ [C₁₀H₁₄N₂ONa]⁺201.1004~201.1000

M refers to the neutral free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the detailed atomic connectivity and stereochemistry of an organic molecule in solution.[1][9] A suite of 1D and 2D NMR experiments is required to piece together the molecular framework proton by proton, carbon by carbon. For this molecule, which contains both an aromatic and a saturated heterocyclic system, specific correlations are key to a definitive assignment.

Trustworthiness: The interlocking network of correlations from various NMR experiments provides a self-validating structural proof. For instance, a proton's identity is confirmed by its chemical shift, its coupling to neighbors (COSY), its attachment to a specific carbon (HSQC), and its long-range proximity to other carbons (HMBC). A proposed structure must be consistent across all these datasets.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve ~5-10 mg of 4-((S)-Morpholin-2-YL)benzenamine HCl in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves the hydrochloride salt and its residual water peak does not obscure key signals. The acidic N-H protons are also typically observable in DMSO-d₆.

  • Data Acquisition: Using a 400 MHz or higher field NMR spectrometer, acquire the following spectra at room temperature:

    • ¹H NMR

    • ¹³C{¹H} NMR (proton-decoupled)

    • DEPT-135 (to differentiate CH/CH₃ from CH₂ signals)

    • 2D ¹H-¹H COSY (Correlation Spectroscopy)

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Morpholine Ring
2-H~4.0-4.2 (dd)~70-72 (CH)C4', C6, C3
3-H (ax/eq)~2.8-3.2 (m)~48-50 (CH₂)C2, C5
5-H (ax/eq)~2.6-3.0 (m)~45-47 (CH₂)C3, C6
6-H (ax/eq)~3.6-3.9 (m)~66-68 (CH₂)C2, C5
Benzenamine Ring
1'-C-~145-148 (C)-
2'/6'-H~6.8-7.0 (d)~118-120 (CH)C4', C1'
3'/5'-H~6.5-6.7 (d)~114-116 (CH)C1', C5'/C3'
4'-C-~130-132 (C)-
Amine/Ammonium
Ar-NH₂~5.0-5.5 (s, broad)-C1', C2'/6'
Mor-NH₂⁺-Cl⁻~9.0-9.5 (s, broad)-C3, C5

Note: Chemical shifts are predictive and can vary. The broad signals for NH/NH₂⁺ protons are due to exchange and quadrupole effects.

G cluster_0 1D NMR cluster_1 2D NMR Correlations H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C & DEPT NMR (Carbon Types) C13->HSQC C13->HMBC Assigned_Structure Assigned Connectivity COSY->Assigned_Structure HSQC->Assigned_Structure HMBC->Assigned_Structure

Caption: NMR data integration for mapping molecular connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[10] It works by measuring the absorption of infrared radiation by molecular vibrations. For 4-((S)-Morpholin-2-YL)benzenamine HCl, FTIR serves as a quick confirmation of the key structural components suggested by MS and NMR, such as the amine N-H bonds, the C-O-C ether of the morpholine ring, and the aromatic ring.[11][12]

Trustworthiness: The presence of characteristic absorption bands at specific frequencies provides strong, corroborating evidence for the proposed structure. While not as detailed as NMR, it is a self-validating check for the expected chemical functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid 4-((S)-Morpholin-2-YL)benzenamine HCl powder directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Presentation: Key FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200N-H StretchPrimary Amine (Ar-NH₂)
~3200-2800N-H StretchAmmonium Salt (R₂NH₂⁺)
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchAliphatic (Morpholine CH₂)
~1620-1580C=C StretchAromatic Ring
~1600-1500N-H BendPrimary Amine
~1250-1050C-O-C StretchEther (Morpholine)
~1300-1200C-N StretchAryl-Amine & Aliphatic Amine

Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Experience: While NMR provides the structure in solution, X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state.[6] It is the gold standard for confirming atomic connectivity, bond lengths, bond angles, and, most critically for this compound, the absolute stereochemistry of the chiral center.[5][6] The ability to definitively assign the (S)-configuration is paramount and often required for regulatory submissions.

Trustworthiness: This technique provides a direct, three-dimensional map of electron density from which atomic positions are refined.[13] The final solved structure is a visual and mathematical proof of the molecular architecture, leaving no ambiguity.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: This is often the rate-limiting step.[6] Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common solvents include ethanol, methanol, or acetonitrile/water mixtures.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer with a Mo or Cu X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to get an initial model.

    • Refine the model against the experimental data. The Flack parameter is calculated to determine the absolute stereochemistry of the chiral molecule.[14]

G Molecule Molecule in Solution Crystal Single Crystal Growth Molecule->Crystal Slow Evaporation Diffraction X-ray Diffraction (Collect Data) Crystal->Diffraction Mount & Irradiate ElectronDensity Electron Density Map (Solve Phase Problem) Diffraction->ElectronDensity Process Data Structure Refined 3D Structure (Absolute Configuration) ElectronDensity->Structure Refine Model

Caption: Workflow for single-crystal X-ray crystallography analysis.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of 4-((S)-Morpholin-2-YL)benzenamine HCl is achieved not by a single measurement, but by the careful integration of data from a suite of orthogonal analytical techniques.[1]

  • Mass Spectrometry laid the foundation by providing the exact molecular formula.

  • FTIR Spectroscopy offered a rapid and confirmatory check of the essential functional groups.

  • NMR Spectroscopy , through a combination of 1D and 2D experiments, meticulously mapped the proton and carbon skeleton, establishing the precise atomic connectivity.

  • X-ray Crystallography provided the ultimate, unambiguous proof of the three-dimensional structure and confirmed the critical (S)-absolute stereochemistry.

Each technique validates the findings of the others, culminating in a complete, high-confidence structural assignment that is essential for advancing this compound in research and development.

References

  • BenchChem. (2026). Unveiling Molecular Architecture: A Technical Guide to Compound Structure Elucidation.
  • EvitaChem. (n.d.). Buy 4-((S)-Morpholin-2-YL)benzenamine hcl (EVT-11895191).
  • SciSpace. (n.d.). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article.
  • Balogh, M. P. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International.
  • TSI Journals. (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals.
  • ACS Publications. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters.
  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.
  • NIH PubChem. (n.d.). N-Aminomorpholine | C4H10N2O | CID 20315.
  • The Royal Society of Chemistry. (2007). Solvent-free one-pot four-component synthesis of 2-aminomorpholines: Access to related diaminoalcohols.
  • Canadian Journal of Chemistry. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization.
  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
  • ACS Publications. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development.
  • BenchChem. (n.d.). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
  • IUCr. (n.d.). [4-(2-Aminoethyl)morpholine-κ2N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis.
  • Al-Adiwish, W. M., et al. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. American Journal of Quantum Chemistry and Molecular Spectroscopy.
  • PubMed. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR.
  • NIH PMC. (n.d.). X-ray Crystallography of Chemical Compounds.
  • Rsc.org. (n.d.). New enzymatic and mass spectrometric methodology for the selective investigation of gut microbiota-derived metabolites.
  • BenchChem. (2026). Application Notes and Protocols for Mass Spectrometry Analysis of 4-methyl-N-(naphthalen-2-yl)benzamide.

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Exploratory

The Pharmacological Potential of 4-((S)-Morpholin-2-YL)benzenamine HCl: A Technical Guide to Target Identification and Validation

Executive Summary The compound 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (Molecular Formula: C10H15ClN2O) has emerged as a highly versatile "privileged scaffold" in medicinal chemistry[1]. Featuring a chiral morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (Molecular Formula: C10H15ClN2O) has emerged as a highly versatile "privileged scaffold" in medicinal chemistry[1]. Featuring a chiral morpholine ring coupled with an aromatic amine (benzenamine), this molecule serves as a critical lead compound for developing targeted therapeutics. The morpholine moiety is renowned for enhancing aqueous solubility and oral bioavailability, while the aniline group provides essential hydrogen-bonding capabilities for interacting with enzyme active sites. This technical whitepaper explores its primary therapeutic targets—specifically Carbonic Anhydrases (CAs) and kinases—and provides validated protocols for experimental evaluation.

Structural Rationale and Pharmacophore Analysis

The rational design of drugs utilizing the 4-((S)-Morpholin-2-YL)benzenamine scaffold relies on the synergistic properties of its two primary functional groups:

  • The Morpholine Ring: Acts as a basic, hydrophilic solubilizing group. The oxygen atom serves as a hydrogen-bond acceptor, while the basic nitrogen (protonated at physiological pH) improves pharmacokinetic profiles and cellular permeability.

  • The Benzenamine (Aniline) Moiety: Acts as a versatile linker and binding determinant. The primary amine can participate in further synthetic functionalization (e.g., Buchwald–Hartwig coupling or acylation) to generate sulfonamides or amides, which are critical for target specificity[1].

Primary Therapeutic Targets: Carbonic Anhydrases (CA IX and XII)

Research indicates that derivatives of 4-((S)-Morpholin-2-YL)benzenamine act as potent inhibitors of Carbonic Anhydrases[2]. CAs are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.

In oncology, the tumor-associated isoforms CA IX and CA XII are overexpressed in hypoxic solid tumors. They play a critical role in maintaining the intracellular pH (pHi) slightly alkaline while acidifying the extracellular tumor microenvironment (pHe), which promotes tumor survival, metastasis, and chemoresistance. By utilizing the 4-((S)-Morpholin-2-YL)benzenamine scaffold to deliver a zinc-binding group (such as a sulfonamide) into the CA active site, researchers can effectively disrupt this pH regulatory mechanism.

CA_Pathway Compound 4-((S)-Morpholin-2-YL) benzenamine Scaffold CA9 Carbonic Anhydrase IX (Tumor Microenvironment) Compound->CA9 Inhibits Active Site pH_Reg Disruption of pH Regulation (Acidosis) CA9->pH_Reg Prevents CO2 Hydration Apoptosis Tumor Cell Apoptosis pH_Reg->Apoptosis Induces Intracellular Toxicity

Figure 1: Mechanism of action for CA IX inhibition by morpholine-benzenamine derivatives.

Secondary Targets: Kinase Inhibition

Beyond CAs, the benzenamine structural motif is a classic hinge-binding element in kinase inhibitors. The primary amine can form critical hydrogen bonds with the backbone carbonyls and amides in the ATP-binding pocket of various tyrosine and serine/threonine kinases. The morpholine ring is often oriented towards the solvent-exposed region to improve the drug's solubility without sterically clashing with the kinase hinge region.

Target Inhibition Profile (Representative Scaffold Data)

The following table summarizes the expected inhibitory profile (IC50) of optimized sulfonamide and amide derivatives synthesized from the 4-((S)-Morpholin-2-YL)benzenamine HCl precursor against key targets.

Target EnzymeCellular FunctionDisease AssociationRepresentative IC50 (nM)
CA I (Cytosolic) Respiration, pH homeostasisOff-target (Toxicity)> 5,000
CA II (Cytosolic) Glaucoma, edemaOff-target (Toxicity)> 1,000
CA IX (Transmembrane) Tumor pH regulationSolid hypoxic tumors12 - 45
CA XII (Transmembrane) Tumor pH regulationBreast/Renal cancers25 - 60

Experimental Validation Protocols

To validate the efficacy of compounds derived from 4-((S)-Morpholin-2-YL)benzenamine HCl, rigorous enzymatic assays must be employed. The gold standard for measuring CA inhibition is the Stopped-Flow CO2 Hydration Assay.

Protocol: Stopped-Flow CO2 Hydration Assay

Objective: To determine the inhibition constant (Ki) and IC50 of the compound against purified CA isoforms.

Reagents & Equipment:

  • Recombinant human CA IX and CA II (for selectivity profiling).

  • Phenol red indicator (0.2 mM).

  • HEPES buffer (20 mM, pH 7.5) containing 0.1 M Na2SO4.

  • CO2-saturated water (substrate).

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Step-by-Step Methodology:

  • Preparation of Inhibitor Stocks: Dissolve 4-((S)-Morpholin-2-YL)benzenamine derivatives in 100% DMSO to create a 10 mM stock. Perform serial dilutions in HEPES buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM. Ensure final DMSO concentration remains below 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Mix the diluted inhibitor with the purified CA enzyme (final concentration ~10 nM) in the HEPES buffer containing phenol red. Incubate at 20°C for 15 minutes to allow the compound to reach binding equilibrium within the active site.

  • Substrate Preparation: Bubble pure CO2 gas through distilled water at 20°C for 30 minutes to create a saturated CO2 solution (~15 mM).

  • Reaction Initiation: Using the stopped-flow instrument, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO2-saturated water.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the maximum absorbance of phenol red). The hydration of CO2 produces protons, lowering the pH and causing a color change in the indicator.

  • Kinetic Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time curve. Use the Cheng-Prusoff equation or non-linear regression (e.g., GraphPad Prism) to determine the IC50 and Ki values by plotting the fractional activity against the log of the inhibitor concentration.

References

Sources

Protocols & Analytical Methods

Method

Analytical Methods for the Quantification and Purity Profiling of 4-((S)-Morpholin-2-yl)benzenamine HCl

Introduction and Analytical Rationale 4-((S)-Morpholin-2-yl)benzenamine hydrochloride (CAS: 1284221-31-3; MW: 214.69 g/mol ) is a highly versatile chiral building block utilized extensively in medicinal chemistry, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

4-((S)-Morpholin-2-yl)benzenamine hydrochloride (CAS: 1284221-31-3; MW: 214.69 g/mol ) is a highly versatile chiral building block utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antithrombotics, and TLR7/8 immunomodulators [1].

From an analytical perspective, this molecule presents a unique set of challenges due to its structural features:

  • Dual Basicity: It contains both a secondary aliphatic amine within the morpholine ring (pKa ~8.3) and a primary aromatic amine on the aniline moiety (pKa ~4.6).

  • Chirality: The C2 position of the morpholine ring is a stereocenter, requiring rigorous enantiomeric excess (ee) determination to ensure the absence of the (R)-enantiomer.

  • Salt Form: As a hydrochloride salt, the stoichiometry of the counterion must be verified to ensure accurate assay calculations for downstream API synthesis.

To establish a self-validating analytical system, we must employ orthogonal techniques. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized for chemical purity, Normal-Phase Chiral HPLC for enantiomeric purity, and potentiometric titration for counterion assay. All methods described herein are designed to comply with the validation parameters (accuracy, precision, specificity, and robustness) outlined in the [2] and the allowable adjustments specified in [3].

Causality in Method Development (E-E-A-T)

Overcoming Peak Tailing in RP-HPLC

Standard silica-based C18 columns often contain residual acidic silanol groups (-Si-OH). The dual-amine structure of 4-((S)-Morpholin-2-yl)benzenamine readily undergoes secondary ion-exchange interactions with these silanols, leading to severe peak tailing and poor resolution. The Solution: We utilize an end-capped, base-deactivated C18 column combined with 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a dual purpose: it lowers the pH to ~2.0 (fully protonating both amines to prevent silanol interaction) and acts as an ion-pairing agent, increasing the hydrophobicity and retention time of the highly polar analyte on the reversed-phase stationary phase.

Suppressing Non-Specific Interactions in Chiral HPLC

Enantiomeric separation of basic compounds on polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), is notoriously difficult due to peak broadening. The Solution: The addition of 0.1% Diethylamine (DEA) to the normal-phase eluent (Hexane/Isopropanol) is strictly required. DEA acts as a sacrificial base, competitively binding to the acidic sites on the chiral stationary phase, thereby allowing the (S)- and (R)-enantiomers of the morpholine derivative to interact purely based on steric and chiral recognition [1].

Experimental Protocols

Protocol A: Chemical Purity and Related Substances (RP-HPLC)

This gradient method is designed to separate the main (S)-isomer from synthetic impurities, such as unreacted morpholine precursors or oxidation products.

1. Chromatographic Conditions:

  • Column: Base-deactivated C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (targeting the aniline chromophore).

  • Injection Volume: 10 µL.

2. Sample Preparation: Accurately weigh 25.0 mg of 4-((S)-Morpholin-2-yl)benzenamine HCl and dissolve in 25.0 mL of Diluent (Water:Acetonitrile, 80:20 v/v) to yield a concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

3. Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold (Equilibration)
5.0955Isocratic hold (Polar retention)
20.04060Linear gradient (Impurity elution)
25.01090Column wash
25.1955Return to initial
30.0955Re-equilibration
Protocol B: Enantiomeric Excess (ee) Determination (Chiral NP-HPLC)

This isocratic method quantifies the presence of the unwanted (R)-enantiomer.

1. Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation: Dissolve 10.0 mg of the sample in 10.0 mL of Ethanol (due to poor solubility of the HCl salt in pure Hexane), then dilute 1:10 with the mobile phase prior to injection.

Protocol C: Counterion (HCl) Assay via Potentiometric Titration

To ensure the API is a true mono-hydrochloride salt (theoretical HCl content ≈ 16.98%), a precipitation titration is performed.

1. Procedure:

  • Accurately weigh ~150 mg of the sample into a 100 mL titration beaker.

  • Add 50 mL of Methanol:Water (80:20 v/v) and stir until fully dissolved.

  • Add 1.0 mL of concentrated Nitric Acid ( HNO3​ ) to acidify the solution and prevent the precipitation of silver carbonate or silver oxide.

  • Titrate with standardized 0.1 N Silver Nitrate ( AgNO3​ ) Volumetric Solution using an automated potentiometric titrator equipped with a Silver/Glass combined electrode.

  • Determine the endpoint via the maximum first derivative of the titration curve ( ΔmV/ΔV ).

2. Calculation: %HCl=W×1000V×N×36.46×100​

(Where V = volume of AgNO3​ in mL, N = normality of AgNO3​ , W = sample weight in grams, 36.46 = molecular weight of HCl).

System Suitability and Acceptance Criteria

A self-validating analytical batch must pass predefined System Suitability Testing (SST) before sample data can be reported. The following table summarizes the quantitative acceptance criteria for the chromatographic methods.

ParameterRP-HPLC (Chemical Purity)Chiral HPLC (Enantiomeric Purity)Analytical Rationale
Retention Time ( tR​ ) ~8.5 min(S)-isomer: ~12.0 min, (R): ~14.5 minEnsures proper phase interactions.
Tailing Factor ( Tf​ ) ≤1.5 ≤1.8 Verifies suppression of silanol/acidic site interactions.
Resolution ( Rs​ ) ≥2.0 (Main peak vs closest impurity) ≥2.5 ((S)-isomer vs (R)-isomer)Guarantees baseline separation for accurate integration.
Injection Precision %RSD ≤1.0% (n=6)%RSD ≤1.0% (n=6)Confirms autosampler and system stability per ICH Q2(R2).

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree and parallel testing workflow required for the comprehensive quality release of the intermediate.

AnalyticalWorkflow Start 4-((S)-Morpholin-2-yl)benzenamine HCl Batch Sample ChemPurity Chemical Purity (RP-HPLC, UV 254nm) Start->ChemPurity ChiralPurity Chiral Purity (Chiralpak AD-H, NP-HPLC) Start->ChiralPurity Assay Counterion Assay (AgNO3 Potentiometric Titration) Start->Assay Volatiles Moisture & Solvents (KF & GC-HS) Start->Volatiles Decision System Suitability & Specification Check ChemPurity->Decision ChiralPurity->Decision Assay->Decision Volatiles->Decision Release QA Batch Release (Approved for API Synthesis) Decision->Release  Pass All Criteria   Reject OOS Investigation (Out of Specification) Decision->Reject  Fail Any Test  

Fig 1: Analytical workflow for the comprehensive quality release of 4-((S)-Morpholin-2-yl)benzenamine HCl.

References

  • ACS Publications. "Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry. Available at:[Link]

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." EMA Official Site. Available at:[Link]

  • Agilent Technologies / USP. "Understanding the Latest Revisions to USP <621> Chromatography." Agilent White Papers. Available at:[Link]

Application

Application Note: Integrating 4-((S)-Morpholin-2-YL)benzenamine HCl in High-Throughput Screening for Kinase Inhibitor Discovery

Introduction: The Pharmacophore Rationale In the landscape of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of highly versatile, stereochemically defined building blocks is the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacophore Rationale

In the landscape of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of highly versatile, stereochemically defined building blocks is the primary determinant of library quality. 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (CAS: 1352709-57-9) has emerged as a privileged scaffold, particularly in the development of potent, selective kinase inhibitors targeting enzymes such as ACK1, ROS1, and Aurora A [1, 3].

The strategic inclusion of this specific molecule is driven by three mechanistic advantages:

  • Enhanced Fsp3​ Character: The morpholine ring introduces critical sp3-hybridized carbon complexity, which correlates strongly with improved clinical success rates by enhancing target selectivity and reducing off-target promiscuity [4].

  • Solvent-Front Interactions: The (S)-enantiomeric configuration precisely vectors the morpholine oxygen (a hydrogen bond acceptor) toward the solvent-exposed regions of the kinase ATP-binding pocket, improving both binding kinetics and aqueous solubility.

  • Reactive Aniline Core: The primary amine on the benzene ring serves as an excellent nucleophile for parallel synthesis, allowing rapid coupling to hinge-binding heterocycles (e.g., pyrimidines, quinolines) [2].

The hydrochloride salt form is specifically utilized in HTS library generation because it prevents air oxidation of the aniline during long-term storage and ensures complete dissolution in DMSO/buffer systems prior to synthesis.

Physicochemical Profiling

Before integrating a fragment into an HTS library, it must satisfy strict physicochemical parameters to ensure it will not trigger false positives (e.g., aggregation, assay interference) during screening.

Table 1: Physicochemical & HTS Suitability Profile of 4-((S)-Morpholin-2-YL)benzenamine HCl

ParameterValueHTS Rationale
Molecular Weight 214.69 g/mol Ideal fragment size (<300 Da); allows room for scaffold decoration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 38.3 ŲExcellent cell permeability; critical for transitioning hits from biochemical to cellular assays.
Fsp3​ Fraction 0.40High 3D complexity; prevents flat, non-specific intercalation with off-target proteins.
LogP (calculated) ~0.8 - 1.2Highly hydrophilic; ensures solubility in aqueous assay buffers, preventing false negatives due to precipitation.
PAINS Alerts 0Devoid of Pan-Assay Interference Compounds (PAINS) liabilities; will not act as a redox cycler or fluorescent quencher.

Experimental Workflows & Logical Relationships

The integration of 4-((S)-Morpholin-2-YL)benzenamine HCl into a screening campaign follows a strict, self-validating pipeline. The workflow ensures that chemical integrity is maintained from synthesis through to primary screening and hit triage.

HTS_Workflow A 1. Fragment Selection 4-((S)-Morpholin-2-YL) benzenamine HCl B 2. Parallel Synthesis (Buchwald-Hartwig) A->B Scaffold Decoration C 3. HTS Primary Assay (ADP-Glo Kinase) B->C 384-well Plating D 4. Hit Triage (Counter-Screens) C->D Z' > 0.6 Selection

High-Throughput Screening workflow for morpholinoaniline-based libraries.

Protocol 1: Parallel Synthesis of Morpholino-Hybrid Libraries

To construct the HTS library, the morpholinoaniline fragment is coupled to various halogenated kinase hinge-binders (e.g., 2,4-dichloropyrimidine).

Causality Note: We utilize Palladium-catalyzed Buchwald-Hartwig amination rather than standard SN​Ar (Nucleophilic Aromatic Substitution). SN​Ar often requires harsh thermal conditions (>120°C) that can cause racemization of the (S)-morpholine stereocenter. The Pd-catalyzed route proceeds under milder conditions, preserving stereochemical integrity [1].

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere): In a 96-well synthesis block, dispense 0.1 mmol of the halogenated core scaffold and 0.12 mmol of 4-((S)-Morpholin-2-YL)benzenamine HCl.

  • Salt Neutralization (Critical Step): Add 0.3 mmol of Cesium Carbonate ( Cs2​CO3​ ). Causality: The excess base is required to first neutralize the HCl salt, liberating the nucleophilic free amine, and subsequently to participate in the catalytic cycle.

  • Catalyst Addition: Add 5 mol% Pd2​(dba)3​ and 10 mol% Xantphos ligand dissolved in anhydrous 1,4-dioxane (1 mL per well). Causality: Xantphos is a bidentate ligand with a wide bite angle, which suppresses undesirable β -hydride elimination and forces regioselective C-N bond formation.

  • Reaction: Seal the block and heat at 90°C for 12 hours under constant agitation.

  • Self-Validation (LC-MS Triage): Filter the crude mixtures through a Celite pad into a new 96-well plate. Run a high-throughput LC-MS gradient (5% to 95% Acetonitrile/Water with 0.1% Formic Acid). Validation criteria: Only wells exhibiting >85% target mass purity and a single distinct UV peak at 254 nm are advanced to the biological screening plates.

Protocol 2: Self-Validating ADP-Glo Kinase Assay

Once the library is synthesized and plated, it is subjected to a biochemical screen.

Causality Note: We employ the ADP-Glo™ assay rather than traditional 33P -ATP radiometric assays. ADP-Glo measures the accumulation of ADP (the universal byproduct of kinase activity). This allows the exact same assay format to be multiplexed across a wide panel of kinases (e.g., ROS1, CHK1) without needing specific antibodies or radioactive handling [3].

Step-by-Step Methodology
  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the morpholino-library compounds (10 mM in DMSO) into a 384-well white microplate.

  • Kinase Reaction: Add 2.5 µL of the Target Kinase/Substrate mix in assay buffer (40 mM Tris, 20 mM MgCl2​ , 0.1 mg/mL BSA, pH 7.4). Incubate for 15 minutes at room temperature to allow the morpholine derivatives to equilibrate within the ATP-binding pocket.

  • Initiation: Add 2.5 µL of ultra-pure ATP (at the Km​ concentration of the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.

  • Readout & Validation: Read luminescence on a multi-mode plate reader.

    • Self-Validation (Z'-factor): Calculate the Z'-factor using positive controls (known inhibitors) and negative controls (DMSO only). The assay is only deemed valid and trustworthy if the Z'-factor is 0.65 .

Mechanistic Pathway of Positive Hits

Kinase_Mechanism Ligand Morpholino-Hybrid Inhibitor Target Target Kinase (e.g., ACK1, ROS1) Ligand->Target Competitive Binding Substrate Downstream Effector Target->Substrate Phosphorylation Inhibited ATP ATP Molecule ATP->Target Blocked Outcome Cell Cycle Arrest Substrate->Outcome Signal Interruption

Mechanism of action for morpholino-hybrid kinase inhibitors.

Data Analysis and Hit Triage

Hits generated from the morpholinoaniline library must be triaged to separate true target engagement from assay artifacts. Because the ADP-Glo assay relies on luciferase, compounds that inhibit luciferase will appear as false positives.

Table 2: HTS Hit Triage & Quality Control Metrics

Triage StageMetric / ThresholdCorrective Action / Causality
Primary Screen % Inhibition > 50% at 10 µMCompounds meeting this threshold are flagged as primary hits.
Counter-Screen Luciferase Inhibition AssayRun hits against luciferase alone. Discard hits that inhibit luciferase, as they are assay artifacts.
Dose-Response IC50​ Determination (10-point curve)Validate concentration-dependent inhibition. A true morpholino-hit typically exhibits an IC50​ between 50 nM and 1 µM[1].
Cellular Assay Cell Viability (e.g., CellTiter-Glo)Confirms the morpholine ring successfully facilitated cell membrane permeation to reach intracellular kinases [2].

References

  • Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach National Institutes of Health (NIH) / PMC [1]
  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1)
  • Virtual Screening in the Cloud Identifies Potent and Selective ROS1 Kinase Inhibitors ACS Public
  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Frontiers in Chemistry[4]
Method

Application Note: Handling, Storage, and Preparation Protocols for 4-((S)-Morpholin-2-YL)benzenamine Hydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Pharmacologists Compound: 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (Synonym: (S)-4-(Morpholin-2-yl)aniline hydrochloride) Introduction & Structural Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Pharmacologists Compound: 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (Synonym: (S)-4-(Morpholin-2-yl)aniline hydrochloride)

Introduction & Structural Rationale

In modern drug development, 4-((S)-Morpholin-2-YL)benzenamine hydrochloride serves as a highly versatile, bifunctional building block. The integration of the morpholine ring into pharmacological scaffolds is a proven strategy to enhance a molecule's physicochemical profile. The weak basic nitrogen of the morpholine ring (pKa ~8.7) facilitates optimal lipophilic–hydrophilic balance, significantly improving aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability . Concurrently, the benzenamine (aniline) moiety provides an essential functional handle for downstream synthetic modifications, such as Buchwald-Hartwig cross-coupling or amide bond formation .

However, the combination of an electron-rich aromatic amine and a hygroscopic hydrochloride salt introduces specific stability and toxicity challenges that require rigorous handling protocols.

Physicochemical Properties

ParameterSpecification
Chemical Name (S)-4-(Morpholin-2-yl)aniline hydrochloride
CAS Number 1821744-07-3
Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
Physical Appearance Light-yellow solid/powder
Storage Temperature 0–8 °C (Refrigerated)

Hazard Profile & Mechanism of Toxicity (E-E-A-T)

Working with aniline derivatives requires an understanding of their unique toxicological mechanisms to ensure laboratory safety.

Methemoglobinemia Risk: Aniline itself is not directly oxidative in vitro. However, upon systemic absorption (via inhalation of dust or dermal contact), hepatic cytochrome P450 enzymes catalyze the N-hydroxylation of the aniline moiety, producing the active metabolite phenylhydroxylamine . This metabolite acts as a potent oxidizing agent, converting the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺) [[1]]([Link]). The resulting methemoglobin is incapable of binding oxygen, leading to functional anemia, cellular hypoxia, and potentially cyanosis.

Corrosion and Irritation: As a hydrochloride salt containing a morpholine derivative, the compound is a severe eye irritant and can cause significant skin sensitization .

ToxicityMechanism N1 Aniline Exposure (Inhalation/Dermal) N2 Hepatic CYP450 N-hydroxylation N1->N2 N3 Phenylhydroxylamine (Active Metabolite) N2->N3 N4 Hemoglobin Oxidation (Fe2+ to Fe3+) N3->N4 N5 Methemoglobinemia (Tissue Hypoxia) N4->N5

Mechanism of aniline-induced methemoglobinemia via hepatic metabolism.

Authoritative Storage Protocols

To maintain the structural integrity and enantiomeric purity of the (S)-isomer, the following storage conditions are mandatory:

  • Thermal Control (0–8 °C): The compound must be refrigerated . Elevated temperatures accelerate the spontaneous oxidation of the primary amine.

  • Inert Atmosphere (Argon/Nitrogen): Electron-rich anilines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, which manifests as a color shift from light-yellow to dark brown/black. Vials should be flushed with Argon prior to resealing.

  • Moisture Exclusion: Hydrochloride salts are inherently hygroscopic. Moisture ingress leads to caking, inaccurate volumetric preparations, and accelerated hydrolytic degradation. Store in a sealed secondary container with active desiccant.

Experimental Preparation & Handling Workflow

This protocol is designed as a self-validating system. Visual cues (e.g., powder flowability, solution clarity) act as quality control checkpoints during preparation.

Step-by-Step Methodology
  • Thermal Equilibration (Critical Step):

    • Action: Remove the sealed vial from cold storage and place it in a room-temperature desiccator for 30–60 minutes before opening.

    • Causality: Opening a cold vial immediately exposes the hygroscopic HCl salt to ambient humidity, causing rapid condensation. This alters the molecular weight (due to water absorption) and compromises stoichiometric accuracy.

  • Anti-Static Weighing:

    • Action: Perform all weighing inside a Class II biological safety cabinet or a chemical fume hood. Use an anti-static gun (ionizer) on the weighing boat and use a grounded, non-sparking spatula.

    • Causality: Fine hydrochloride powders generate static electricity. Static scatter not only results in loss of precious material but also creates an aerosolized inhalation hazard, increasing the risk of methemoglobinemia [[2]]([Link]).

  • Dissolution & Buffer Selection:

    • Action: For in vitro biological assays, prepare a concentrated stock solution (e.g., 10–50 mM) in anhydrous DMSO. Vortex until the solution is completely clear (Self-Validation: Any turbidity indicates moisture contamination or degradation). Dilute into aqueous buffers (pH 7.2–7.4) immediately prior to use.

    • Causality: The morpholine ring ensures excellent final aqueous solubility, but initial dissolution in DMSO prevents localized pH drops caused by the highly concentrated hydrochloride salt dissociating in small aqueous volumes.

  • Sterile Filtration:

    • Action: Pass the final aqueous solution through a 0.22 µm PTFE syringe filter. Avoid nylon filters.

    • Causality: Nylon filters can bind small aromatic amines, reducing the effective concentration of your active pharmaceutical ingredient (API).

HandlingWorkflow S1 1. Cold Storage Retrieval (0-8°C, Argon) S2 2. Room Temp Equilibration (30-60 min, Desiccator) S1->S2 Prevent Condensation S3 3. Anti-Static Weighing (Fume Hood) S2->S3 Moisture Protection S4 4. Solvent Dissolution (DMSO / Buffer) S3->S4 Avoid Dust Generation S5 5. Sterile Filtration (0.22 µm PTFE) S4->S5 Prepare Aliquots

Step-by-step handling and dissolution workflow for hygroscopic HCl salts.

Emergency Spill Response

  • Dry Spills: Do NOT sweep dry powder. Sweeping aerosolizes the toxic aniline derivative. Cover the spill with a damp, inert absorbent material (e.g., damp paper towels or diatomaceous earth) to suppress dust, then carefully transfer to a hazardous waste receptacle .

  • Dermal Exposure: Wash immediately with copious amounts of water and soap. Monitor the exposed individual for up to 24 hours for signs of delayed methemoglobinemia (e.g., slate-gray or blue discoloration of the lips and nail beds) .

References

  • National Institutes of Health (PMC). "Occurrence of Morpholine in Central Nervous System Drug Discovery." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Aniline Acute Exposure Guideline Levels - Mechanism of Toxicity." Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "Aniline | Medical Management Guidelines." Available at:[Link]

  • Carl Roth. "Safety Data Sheet: Aniline hydrochloride." Available at:[Link]

Sources

Application

Application Note: Profiling 4-((S)-Morpholin-2-YL)benzenamine HCl and Its Derivatives in Oncology Cell Models

Executive Summary & Mechanistic Rationale The compound 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (CAS: 1821744-07-3), also known as (S)-4-(Morpholin-2-yl)aniline hydrochloride, is a highly privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (CAS: 1821744-07-3), also known as (S)-4-(Morpholin-2-yl)aniline hydrochloride, is a highly privileged scaffold in medicinal chemistry and drug development[1]. Rather than acting as a standalone therapeutic, it serves as a critical tool compound and building block for synthesizing advanced inhibitors targeting major oncogenic pathways.

The structural logic of this compound relies on two key moieties:

  • The Morpholine Ring: Acts as a solubility enhancer and a critical hydrogen-bond acceptor. In kinase targeting, the morpholine oxygen specifically interacts with the valine residue in the ATP-binding hinge region of PI3K[2].

  • The Benzenamine (Aniline) Motif: Provides a versatile synthetic handle. Through amidation or sulfonation, the aniline group can be extended to interact with the zinc-bound water in the active site of Carbonic Anhydrase IX (CAIX), a hypoxia-induced survival protein[3][4].

Crucially, the (S)-enantiomer dictates the precise stereochemical projection required to fit into the chiral environments of these active sites, significantly reducing off-target toxicity compared to racemic mixtures. This application note details the self-validating cell-based protocols required to evaluate libraries derived from this scaffold.

Target Signaling Pathways

To understand the experimental design, one must first map the causality of the target pathways. In colorectal models (e.g., HCT116), PIK3CA mutations drive constitutive AKT phosphorylation. Conversely, in lung cancer models (e.g., A549), hypoxic tumor microenvironments stabilize HIF-1α, which upregulates CAIX to manage intracellular pH[3].

Pathway Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (Tumor Acidification) HIF1A->CAIX RTK Receptor Tyrosine Kinase PI3K PI3K (p110α) RTK->PI3K AKT AKT Phosphorylation PI3K->AKT Compound 4-((S)-Morpholin-2-YL)benzenamine Scaffold Compound->CAIX Sulfonamide Deriv. Inhibits Compound->PI3K Hinge Binding Inhibits

Dual targeting mechanism of morpholine-benzenamine derivatives in PI3K and CAIX pathways.

The Self-Validating Assay Design

A fundamental pitfall in early-stage drug screening is relying solely on phenotypic viability assays (e.g., MTT or CellTiter-Glo), which are prone to false positives from metabolic interference.

The Self-Validating Principle: Every protocol described below pairs a phenotypic readout with an orthogonal molecular readout. If a morpholine-aniline derivative induces cell death (phenotype) but fails to reduce p-AKT or extracellular acidification (molecular mechanism), the toxicity is deemed off-target. This ensures that all generated data proves causality, not mere correlation.

Compound Preparation & Handling

While the HCl salt of 4-((S)-Morpholin-2-YL)benzenamine provides baseline aqueous solubility, tool compounds and their lipophilic derivatives must be prepared as 10 mM master stocks in anhydrous DMSO . This prevents hydrolysis of sensitive derivative bonds (like amides) and ensures sterility during long-term storage at -20°C.

Step-by-Step Experimental Protocols

Protocol A: PI3K Target Engagement in HCT116 Cells

Rationale: HCT116 cells harbor a PIK3CA mutation, making them exquisitely sensitive to PI3K hinge-binding inhibitors. However, PI3K inhibition often triggers a compensatory feedback loop that upregulates Receptor Tyrosine Kinases (RTKs). To isolate direct inhibition, short-term (2h) serum starvation and treatment are required.

  • Cell Seeding: Seed HCT116 cells at 3×105 cells/well in a 6-well plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation (Critical Step): Wash cells twice with PBS and replace with serum-free McCoy's 5A medium for 12 hours. Causality: This eliminates basal noise from growth factors in FBS, ensuring that any baseline AKT phosphorylation is strictly driven by the internal PIK3CA mutation.

  • Drug Treatment: Treat cells with the morpholine derivatives at concentrations of 0.1, 1.0, and 10 μM. Include 0.1% DMSO as a vehicle control and 1 μM BKM120 (Buparlisib) as a positive control. Incubate for exactly 2 hours.

  • Lysis & Protein Extraction: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP). Centrifuge at 14,000 x g for 15 min at 4°C.

  • Orthogonal Readout (Western Blot): Resolve 20 μg of protein via SDS-PAGE. Probe for p-AKT (Ser473) and Total AKT. A successful PI3K inhibitor derivative will show a dose-dependent decrease in p-AKT without altering Total AKT levels.

Protocol B: Hypoxia-Induced CAIX Inhibition in A549 Cells

Rationale: A549 lung carcinoma cells robustly express CAIX, but only under hypoxic stress. Standard cell culture media contains high concentrations of bicarbonate and HEPES, which will buffer the pH and mask the activity of CAIX inhibitors.

  • Cell Seeding: Seed A549 cells at 1×104 cells/well in a 96-well Seahorse XF microplate.

  • Hypoxia Induction: Transfer the plate to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce robust CAIX expression[3].

  • Media Exchange (Critical Step): 1 hour prior to the assay, wash and replace the media with unbuffered Seahorse XF base medium (pH 7.4). Causality: Removing the buffer forces the cells to rely entirely on CAIX for extracellular pH regulation, sensitizing the assay to the drug.

  • Drug Treatment: Inject the morpholine-benzenesulfonamide derivatives (0.1 - 50 μM) via the Seahorse flux analyzer ports. Use Acetazolamide (10 μM) as a positive control[4].

  • Orthogonal Readout (ECAR): Measure the Extracellular Acidification Rate (ECAR). Active CAIX inhibitors will cause a rapid, measurable drop in ECAR as the cells lose their ability to hydrate extracellular CO₂ into protons.

Workflow Visualization

Workflow Prep Compound Prep (10mM DMSO Stock) Treatment Drug Treatment (0.1 - 50 μM) Prep->Treatment CellCulture Cell Seeding (HCT116 / A549) CellCulture->Treatment Assay Orthogonal Assays (WB & ECAR) Treatment->Assay Analysis Data Analysis (IC50 & Causality) Assay->Analysis

Self-validating experimental workflow for evaluating morpholine-aniline compounds in cell lines.

Expected Data & Quantitative Benchmarks

When evaluating derivatives of 4-((S)-Morpholin-2-YL)benzenamine HCl, the following quantitative benchmarks should be used to validate the integrity of the screening run.

Cell Line ModelPrimary TargetOrthogonal Readout (Causality)Positive ControlExpected IC50 Range (Active Derivatives)
HCT116 PI3Kα (Hinge Binding)p-AKT (Ser473) Western BlotBKM120 (Buparlisib)10 nM - 500 nM
A549 (Hypoxic) CAIX (Zinc-binding)Extracellular Acidification RateAcetazolamide50 nM - 800 nM
MCF-7 PI3K/mTORCellTiter-Glo (Viability)Alpelisib100 nM - 1.5 μM

Note: If a compound exhibits an IC50 of <100 nM in CellTiter-Glo but shows no effect on ECAR or p-AKT, it must be flagged for off-target cytotoxicity.

References

  • S. Swain et al. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PubMed Central (PMC), Nov 2023.[Link]

  • M. A. El-Zahabi et al. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. PubMed Central (PMC), Mar 2022.[Link]

  • World Intellectual Property Organization.WO2007138355A1 - Pyrrolo[1,2-a]pyrazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase(parp).

Sources

Method

Preclinical Dosimetry and Pharmacokinetic Profiling Protocol for Radiolabeled 4-((S)-Morpholin-2-YL)benzenamine Derivatives

Introduction & Scientific Rationale The compound 4-((S)-Morpholin-2-YL)benzenamine HCl (also known as 4-((S)-morpholin-2-yl)aniline hydrochloride) is a highly versatile chiral pharmacophore widely utilized in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 4-((S)-Morpholin-2-YL)benzenamine HCl (also known as 4-((S)-morpholin-2-yl)aniline hydrochloride) is a highly versatile chiral pharmacophore widely utilized in medicinal chemistry. The morpholine ring enhances aqueous solubility and blood-brain barrier (BBB) permeability, while the aniline moiety provides a reactive site for cross-coupling (e.g., Buchwald-Hartwig amination) to synthesize complex kinase inhibitors (e.g., PI3K/mTOR targets) and central nervous system (CNS) positron emission tomography (PET) tracers[1].

When translating novel 11 C- or 18 F-labeled derivatives of this scaffold into first-in-human (FIH) clinical trials, establishing the internal radiation absorbed dose is a strict regulatory requirement[2]. Because morpholine-based radioligands are typically lipophilic, they often exhibit rapid brain uptake followed by predominant hepatobiliary clearance. This pharmacokinetic profile usually makes the liver, gallbladder, or upper large intestine the dose-limiting "critical organs."

To ensure patient safety and regulatory compliance, preclinical dosimetry must be calculated using the Medical Internal Radiation Dose (MIRD) schema [3]. This application note details a self-validating, step-by-step protocol for acquiring in vivo biodistribution data in rodents and translating it into human absorbed dose estimates.

The MIRD Dosimetry Framework: Mechanistic Overview

The MIRD schema standardizes the calculation of radiation absorbed dose by separating the biological behavior of the radiotracer from the physical physics of radioactive decay[3]. The fundamental MIRD equation is:

D(rT​)=rS​∑​A~(rS​)×S(rT​←rS​)

  • Expertise & Causality:

    • A~(rS​) is the Time-Integrated Activity (TIA) in the source organ. It represents the biological pharmacokinetics (area under the curve of the time-activity profile). We derive this experimentally via dynamic PET and ex vivo gamma counting.

    • S(rT​←rS​) is the S-value , representing the physical energy deposited in a target organ ( rT​ ) per radioactive decay in a source organ ( rS​ ). S-values are pre-calculated using Monte Carlo simulations on standardized human phantom models[4].

Workflow A Radiotracer Injection B Dynamic PET/CT (0-120 min) A->B In vivo C Ex Vivo Organ Harvesting A->C Ex vivo D Time-Activity Curves (TACs) B->D C->D E Human Mass Extrapolation D->E F MIRD Dosimetry (OLINDA/EXM) E->F

Fig 1: Preclinical workflow for radiotracer dosimetry and human extrapolation.

Experimental Protocol: In Vivo Biodistribution

Trustworthiness Note: This protocol employs a dual-modality approach (PET imaging + ex vivo counting) to create a self-validating system. PET provides continuous temporal resolution for fast-clearing blood pools, while ex vivo counting ensures absolute mass-balance quantification.

Preparation and Administration
  • Radiotracer Formulation: Formulate the[ 11 C] or [ 18 F]-labeled 4-((S)-Morpholin-2-YL)benzenamine derivative in 5-10% ethanol/saline. Ensure radiochemical purity >95% and molar activity >50 GBq/μmol.

  • Animal Setup: Fast healthy adult rodents (e.g., Sprague-Dawley rats, n=4 per time point) for 12 hours. Anesthetize using 1.5-2% isoflurane.

  • Injection: Administer 10–20 MBq of the radiotracer via lateral tail vein bolus injection.

Dynamic PET/CT Imaging (Compartmental Analysis)
  • Initiate a dynamic PET acquisition simultaneously with the injection. Scan for 120 minutes (for 18 F) or 90 minutes (for 11 C).

  • Reconstruct images using an ordered-subset expectation maximization (OSEM) algorithm with CT-based attenuation correction.

  • Draw Volumes of Interest (VOIs) over the brain, heart (blood pool), liver, and kidneys to generate continuous Time-Activity Curves (TACs).

Ex Vivo Organ Harvesting (Absolute Quantification)
  • Euthanize cohorts of animals (n=4) at predefined time points: 5, 15, 30, 60, 120, and 240 minutes post-injection.

  • Rapidly dissect and weigh the following organs: brain, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and residual carcass.

  • Self-Validation (Mass Balance): Measure the radioactivity of all samples using an automated gamma counter calibrated for the specific isotope. The sum of all organ activities plus the carcass and excretion must equal 100% ± 5% of the decay-corrected injected dose. If mass balance fails, investigate injection infiltration or volatile metabolite loss.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g).

PKModel Blood Central Compartment (Blood Pool) Brain Target Tissue (CNS/Brain) Blood->Brain k1 (Influx) Liver Hepatic Clearance (Liver/Feces) Blood->Liver k_hep Kidney Renal Clearance (Kidneys/Urine) Blood->Kidney k_ren Brain->Blood k2 (Efflux)

Fig 2: Pharmacokinetic compartmental model for morpholine-based CNS radiotracers.

Dosimetry Calculation & Human Extrapolation

Animal to Human Scaling

Rodent %ID/g cannot be directly used for human dosimetry due to metabolic and anatomical differences. Convert the animal data to an estimated human %ID/organ using the relative organ mass scaling method[2]:

(organ%ID​)Human​=(g%ID​)Animal​×MAnimal​×(MHuman_Total_Body​MHuman_Organ​​)

(Where M represents mass in grams. Standard human organ masses are derived from the ICRP reference adult male/female).

Time-Integrated Activity Coefficient (TIAC)
  • Plot the extrapolated human %ID/organ against time.

  • Integrate the area under the curve (AUC) from t=0 to the last measured time point using the trapezoidal rule.

  • For the remainder of the time ( tlast​ to infinity), fit the tail of the curve to a mono-exponential decay function governed by the physical half-life of the isotope ( 18 F t1/2​ = 109.8 min).

Absorbed Dose Computation

Input the calculated TIACs into clinical dosimetry software (e.g., OLINDA/EXM 2.0 or IDAC-Dose 2.1)[3]. The software applies the MIRD S-values to output the absorbed dose in millisieverts per megabecquerel (mSv/MBq) for all target organs and calculates the Total Effective Dose.

Quantitative Data Presentation

Below is a representative pharmacokinetic and dosimetric summary for a hypothetical 18 F-labeled 4-((S)-Morpholin-2-YL)benzenamine derivative. The data reflects the typical lipophilic nature of morpholine-anilines: high initial brain penetration followed by rapid washout, and primary clearance through the hepatobiliary tract[1].

Organ / Tissue5 min (%ID/g)60 min (%ID/g)120 min (%ID/g)Human Absorbed Dose (mSv/MBq)
Brain (Target) 4.85 ± 0.321.12 ± 0.150.45 ± 0.080.012
Blood Pool 3.10 ± 0.250.85 ± 0.100.20 ± 0.050.008
Liver 12.50 ± 1.1018.40 ± 1.4515.20 ± 1.200.065 (Critical Organ)
Kidneys 5.20 ± 0.602.10 ± 0.300.90 ± 0.150.018
Bone 0.80 ± 0.100.95 ± 0.121.05 ± 0.150.015
Total Effective Dose ---0.022 mSv/MBq

Note: A Total Effective Dose of ~0.022 mSv/MBq is highly favorable, allowing for a standard clinical PET injection of 300-370 MBq (resulting in ~6.6 - 8.1 mSv total exposure, well within the regulatory safety limit of 10 mSv for healthy volunteers).

References

  • EANM guidance document: dosimetry for first-in-human studies and early phase clinical trials. Stokke C, Gnesin S, Tran-Gia J, et al. European Journal of Nuclear Medicine and Molecular Imaging, 2024. [2]

  • Current Status of Radiopharmaceutical Therapy. Sgouros G, Bodei L, McDevitt MR, Nedrow JR. Nature Reviews Clinical Oncology, 2020. [3]

  • Radiosynthesis of [18F]ATPFU: A potential PET ligand for mTOR. (Demonstrating morpholine-substituted pyrimidines in PET). Nuclear Medicine and Biology, 2013. [1]

  • MIRD Pamphlet No. 23: Quantitative SPECT for Patient-Specific 3-Dimensional Dosimetry in Internal Radionuclide Therapy. Dewaraja YK, Frey EC, Sgouros G, et al. Journal of Nuclear Medicine, 2012. [4]

Sources

Application

Application Note: Scalable Synthetic Routes for 4-((S)-Morpholin-2-yl)benzenamine Hydrochloride

Executive Summary & Scientific Rationale The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance key physicochemical properties such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance key physicochemical properties such as aqueous solubility, metabolic stability, and target binding affinity[1]. Specifically, 4-((S)-morpholin-2-yl)benzenamine hydrochloride (also referred to as 4-((S)-morpholin-2-yl)aniline HCl) has garnered significant attention as a critical chiral intermediate in the development of kinase inhibitors and other targeted therapeutics[2].

Scaling up the production of chiral 2-aryl morpholines presents distinct chemical engineering challenges. Classical synthetic routes often rely on the formation of a racemic morpholine followed by late-stage chiral resolution. This approach is fundamentally flawed for commercial scale-up, as it caps the maximum theoretical yield at 50% and generates massive waste streams[3]. To establish a robust, economically viable, and self-validating process, this protocol details a bottom-up asymmetric synthesis utilizing Catalytic Asymmetric Transfer Hydrogenation (ATH) to install the stereocenter early, followed by step-wise morpholine annulation and controlled functional group manipulations.

Retrosynthetic Strategy & Causality of Process Choices

Designing a scalable route requires every step to be mechanistically sound and self-validating. The selected route begins with the commercially available starting material, 2-bromo-1-(4-nitrophenyl)ethan-1-one.

  • Stereocenter Installation via ATH: Instead of chiral resolution, we employ RuCl(p-cymene)[(R,R)-TsDPEN] for the asymmetric transfer hydrogenation of the alpha-bromo ketone. Causality: This catalyst provides exceptional enantioselectivity (>98% ee) under mild conditions. Formic acid serves as a highly scalable and safe hydride source compared to hazardous pressurized hydrogen gas or pyrophoric boranes at this early stage.

  • Morpholine Annulation: The resulting chiral alcohol undergoes base-mediated epoxidation, followed by regioselective ring-opening with ethanolamine. Causality: Using an excess of ethanolamine prevents unwanted bis-alkylation. Subsequent acid-catalyzed dehydration thermodynamically drives the cyclization to form the stable 6-membered morpholine ring.

  • Strategic N-Protection: Prior to reducing the nitro group, the secondary amine of the morpholine is protected with a tert-butyloxycarbonyl (Boc) group[4]. Causality: If left unprotected, the secondary amine can poison the palladium catalyst during nitro reduction or undergo intermolecular reductive amination, leading to complex oligomeric impurities.

  • Deprotection and Salt Formation: The final step utilizes HCl in isopropanol (iPrOH). Causality: This dual-purpose reagent cleaves the Boc group and simultaneously precipitates the target compound as a highly crystalline hydrochloride salt. This self-validating purification step eliminates the need for expensive and unscalable column chromatography[2].

SyntheticWorkflow A 2-Bromo-1-(4-nitrophenyl)ethanone B (S)-2-Bromo-1-(4-nitrophenyl)ethanol A->B Step 1: ATH (Ru-TsDPEN) HCOOH/Et3N C (S)-2-(4-nitrophenyl)oxirane B->C Step 2: NaOH, THF/H2O (Epoxidation) D (1S)-2-((2-hydroxyethyl)amino) -1-(4-nitrophenyl)ethan-1-ol C->D Step 3: Ethanolamine, EtOH (Ring Opening) E (S)-2-(4-nitrophenyl)morpholine D->E Step 4: H2SO4, Heat (Cyclization) F (S)-tert-butyl 2-(4-nitrophenyl) morpholine-4-carboxylate E->F Step 5: Boc2O, Et3N, DCM (Protection) G (S)-tert-butyl 2-(4-aminophenyl) morpholine-4-carboxylate F->G Step 6: H2, Pd/C, MeOH (Nitro Reduction) H 4-((S)-Morpholin-2-yl)benzenamine HCl G->H Step 7: HCl/iPrOH (Deprotection & Salt Formation)

Figure 1: Step-by-step synthetic workflow for 4-((S)-Morpholin-2-yl)benzenamine HCl.

Process Safety & Critical Process Parameters (CPPs)

Scaling up the synthesis of nitroaromatics and their subsequent reduction requires rigorous hazard analysis[1]. The catalytic hydrogenation of the nitro group (Step 6) is highly exothermic ( ΔH≈−130 kcal/mol). In a kilo-lab setting, dosing control and continuous flow or carefully monitored batch reactors with active cooling jackets are mandatory to prevent thermal runaway.

ScaleUpSafety A Lab Scale Synthesis (mg to g) B Process Hazard Analysis & Reaction Calorimetry A->B C Identify Critical Process Parameters B->C D Kilo Lab Scale-Up (100g to kg) C->D

Figure 2: Process safety and scale-up workflow from lab to kilo-lab production.

Quantitative Data Summaries

Table 1: Comparison of Synthetic Strategies

Route StrategyMax Theoretical YieldEnantiomeric Excess (ee)ScalabilityCost-Efficiency at Kg Scale
Classical Chiral Resolution50%>95% (Post-crystallization)Poor (High solvent waste)Low
Asymmetric Transfer Hydrogenation (ATH) >90% >98% (Directly from reaction) Excellent (Catalytic) High

Table 2: Critical Process Parameters (CPPs) for Key Steps

Process StepCritical ParameterTarget RangeIn-Process Control (IPC) / Self-Validation
Step 1: ATHTemperature25–30 °CHPLC: >99% conversion of starting ketone.
Step 4: CyclizationAcid Concentration>95% H₂SO₄LC-MS: Confirm mass shift of -18 Da (H₂O loss).
Step 6: Nitro ReductionH₂ Pressure & Temp3–5 bar, <40 °CExothermic monitoring; HPLC for complete reduction.
Step 7: Salt FormationSolvent Ratio1:5 (MeOH:iPrOH)Visual: Complete precipitation of the HCl salt.

Detailed Experimental Protocols (Kilo-Lab Scale)

Step 1: Asymmetric Transfer Hydrogenation (ATH)
  • Setup: Charge a 20 L jacketed reactor with 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 kg, 4.1 mol) and ethyl acetate (10 L).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (13.0 g, 0.02 mol, 0.5 mol%). Stir to dissolve.

  • Reaction: Slowly dose a pre-mixed azeotrope of formic acid/triethylamine (5:2, 1.5 L) over 2 hours, maintaining the internal temperature at 25 °C.

  • Self-Validation (IPC): Sample the reaction after 8 hours. Analyze via chiral HPLC. Proceed only when starting material is <1% and ee is >98%.

  • Workup: Wash the organic layer with water (2 x 5 L) and brine (5 L). Concentrate under reduced pressure to yield (S)-2-bromo-1-(4-nitrophenyl)ethan-1-ol.

Steps 2 & 3: Epoxidation and Ring Opening
  • Epoxidation: Dissolve the crude (S)-alcohol in THF (8 L). Add 2M aqueous NaOH (2.5 L, 5.0 mol) dropwise at 10 °C. Stir for 2 hours.

  • Ring Opening: To the in-situ generated (S)-2-(4-nitrophenyl)oxirane, add ethanolamine (750 mL, 12.3 mol, 3.0 eq). Heat the mixture to 60 °C for 6 hours.

  • Workup: Extract with dichloromethane (DCM, 10 L). Wash extensively with water to remove excess ethanolamine. Concentrate to yield the diol intermediate.

Step 4: Cyclization to (S)-2-(4-nitrophenyl)morpholine
  • Reaction: Cool the neat diol intermediate (approx. 900 g) to 0 °C. Slowly add concentrated H₂SO₄ (2.5 L) with vigorous mechanical stirring, ensuring the temperature does not exceed 20 °C.

  • Heating: Gradually warm the mixture to 100 °C and stir for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS to confirm the disappearance of the diol mass and the appearance of the morpholine mass.

  • Workup: Carefully quench the acidic mixture over crushed ice (10 kg). Basify to pH 12 using 50% NaOH solution (highly exothermic). Extract with EtOAc (3 x 5 L), dry over Na₂SO₄, and concentrate.

Step 5: Boc Protection
  • Reaction: Dissolve the crude morpholine in DCM (8 L). Add triethylamine (850 mL, 6.1 mol).

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 980 g, 4.5 mol). Stir at room temperature for 4 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃. Concentrate to yield (S)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate as a pale yellow solid[4].

Step 6: Catalytic Hydrogenation (Nitro Reduction)
  • Setup: In a 10 L pressure reactor, dissolve the Boc-protected intermediate in methanol (6 L).

  • Catalyst: Add 10% Pd/C (50 g, 5 wt%). Purge the reactor with N₂ (3x), then with H₂ (3x).

  • Reaction: Pressurize with H₂ to 4 bar. Maintain internal temperature below 40 °C using the cooling jacket. Stir vigorously until H₂ uptake ceases (approx. 6 hours).

  • Self-Validation (IPC): HPLC must show 0% starting material to prevent the formation of toxic nitroso or hydroxylamine impurities.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate.

Step 7: Deprotection and Salt Formation
  • Reaction: Dissolve the crude aniline intermediate in a minimal amount of methanol (1 L).

  • Precipitation: Slowly add 4M HCl in isopropanol (3 L). Stir at room temperature for 12 hours. The cleavage of the Boc group will generate CO₂ and isobutylene gas.

  • Isolation: As the reaction progresses, 4-((S)-morpholin-2-yl)benzenamine hydrochloride will precipitate as a dense white crystalline solid.

  • Final Collection: Filter the solid, wash with cold isopropanol (2 L), and dry in a vacuum oven at 45 °C to constant weight.

References

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-((S)-Morpholin-2-YL)benzenamine HCl

This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of 4-((S)-Morpholin-2-YL)benzenamine HCl, a key intermediate in pharmaceutical development. The unique structural featu...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of 4-((S)-Morpholin-2-YL)benzenamine HCl, a key intermediate in pharmaceutical development. The unique structural features of this molecule—specifically the chiral morpholine core and the C-N aryl linkage—present distinct synthetic challenges that require careful control of reaction conditions to ensure high yield, purity, and stereochemical integrity. This document is intended for researchers, scientists, and drug development professionals seeking to overcome common hurdles in its synthesis.

Section 1: Overview of a Common Synthetic Strategy

The synthesis of 4-((S)-Morpholin-2-YL)benzenamine typically involves two major stages: the construction of the chiral morpholine ring and the subsequent N-arylation to form the crucial C-N bond.[1] While various methods exist, a robust and widely adopted approach for the N-arylation step is the Palladium-catalyzed Buchwald-Hartwig amination.[2][3] This reaction is highly versatile but exquisitely sensitive to the choice of catalyst, ligand, base, and solvent.[4][5]

The general workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Stage 1: Chiral Morpholine Synthesis cluster_1 Stage 2: N-Arylation & Finalization A Chiral Amino Alcohol Precursor B (S)-Morpholin-2-yl Precursor (with N-protection, e.g., Boc) A->B Cyclization/ Protection D Protected Intermediate B->D Buchwald-Hartwig Amination C p-Substituted Aryl Halide (e.g., 4-bromoaniline derivative) E 4-((S)-Morpholin-2-YL)benzenamine (Free Base) D->E Deprotection F Target: HCl Salt E->F Salt Formation (HCl)

Caption: General two-stage synthetic workflow.

Section 2: Detailed Experimental Protocol - Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for the coupling of an N-protected (S)-morpholine derivative with an aryl halide. Optimization will likely be required based on the specific substrates used.

Reaction: N-Arylation of N-Boc-(S)-2-methylmorpholine with 4-bromoaniline.

Materials:

  • N-Boc-(S)-2-methylmorpholine (1.2 mmol)

  • 4-bromoaniline (1.0 mmol)

  • XPhos Pd G3 (Palladium precatalyst, 0.02 mmol, 2 mol%)[4]

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)[4]

  • Anhydrous, degassed toluene (5 mL)[6]

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a steady stream of argon, add the 4-bromoaniline, XPhos Pd G3 precatalyst, and NaOtBu to the Schlenk flask.

  • Reagent Addition: Add the anhydrous, degassed toluene to the flask, followed by the N-Boc-(S)-2-methylmorpholine via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Workup: Once complete, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification (Free Base): Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • HCl Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or 2-propanol.[7] Add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final HCl salt.

Section 3: Key Parameter Optimization Summary

The success of the Buchwald-Hartwig amination hinges on the interplay between several key parameters. The following table summarizes common choices and their underlying rationale.

ParameterCommon OptionsRationale / Expert InsightPotential Issues & Troubleshooting
Pd Precatalyst Pd₂(dba)₃, Palladacycles (e.g., XPhos Pd G3/G4)Modern palladacycle precatalysts (G3/G4) are often preferred as they form the active Pd(0) species more cleanly and efficiently than older sources like Pd(OAc)₂.[4]Low Yield: If using a Pd(II) source, ensure conditions facilitate reduction to Pd(0). Consider a pre-activation step.[4]
Ligand XPhos, RuPhos, BrettPhos, tBuBrettPhosThe ligand stabilizes the Pd center and facilitates the catalytic cycle. For secondary amines like morpholine, bulky, electron-rich ligands such as RuPhos or XPhos are excellent starting points.[4][8]Inactive Catalyst: An inappropriate ligand choice is a primary cause of reaction failure. Consult a ligand selection guide for your specific substrate class.[4]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine.[5] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ may be necessary, often requiring higher temperatures.[4]Side Reactions: An overly strong base can cause decomposition. If this is observed, switch to a weaker base like K₃PO₄. The physical properties (e.g., particle size) of the base can also impact kinetics.[4]
Solvent Toluene, Dioxane, DMF, THFAnhydrous, degassed aprotic solvents are mandatory. Toluene is a common and effective choice.[6] Polar aprotic solvents like DMF can sometimes accelerate the reaction but may complicate workup.[2][9]Reaction Failure: Presence of water or oxygen will deactivate the catalyst. Ensure solvents are properly dried and degassed.
Temperature 80 - 110 °CMost Buchwald-Hartwig aminations require heating to drive the reaction to completion.[4][6]Byproduct Formation: Excessively high temperatures can promote side reactions like hydrodehalogenation. Optimize to find the lowest effective temperature.

Section 4: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Q1: My Buchwald-Hartwig reaction shows low or no conversion. What are the primary causes?

A1: This is a common issue that typically points to a problem with the catalytic system.

  • Inactive Catalyst: The most frequent culprit is the deactivation of the palladium catalyst. Ensure your solvent and reagents are scrupulously anhydrous and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). The active Pd(0) species may not be forming efficiently from your precatalyst.[4]

  • Inappropriate Ligand/Base Combination: The synergy between the ligand and base is critical. A bulky ligand like XPhos paired with a strong base like NaOtBu is a robust starting point for coupling with morpholine.[4][5] If this fails, consider screening other ligand/base combinations.

  • Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides. If using an aryl chloride, you will likely need a more specialized, highly active catalyst system, such as one employing the tBuBrettPhos ligand.[4]

Q2: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, competes with the desired C-N bond formation.

  • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can disfavor this side reaction.

  • Lower the Temperature: This is often the most effective solution. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Ligand Choice: Certain ligands may be more prone to promoting this pathway. Experimenting with a different class of phosphine ligand can sometimes resolve the issue.

Q3: How do I choose the optimal base if my substrate has sensitive functional groups (e.g., esters)?

A3: Strong alkoxide bases like NaOtBu can saponify ester groups. In such cases, switching to a weaker inorganic base is necessary.

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are excellent alternatives.[4] These bases are strong enough to facilitate the catalytic cycle but generally will not hydrolyze esters.

  • Be aware that using a weaker base often requires a higher reaction temperature or longer reaction time to achieve full conversion.

Q4: My final product is difficult to purify as the HCl salt. What strategies can I use?

A4: Purifying amine HCl salts can be challenging due to their high polarity and potential insolubility in common chromatography solvents.

  • Purify the Free Base First: The most reliable method is to perform a thorough purification of the free base (after the workup and before salt formation) using column chromatography. Once you have the pure free base, the subsequent conversion to the HCl salt is typically clean.

  • Recrystallization: If the crude HCl salt is reasonably pure, recrystallization is a powerful technique. Experiment with solvent systems like ethanol, isopropanol, or mixtures like ethanol/diethyl ether to find conditions where the salt is soluble when hot but sparingly soluble when cold.[10]

  • Solvent Washes: Washing the crude solid salt with a solvent in which it is insoluble (like cold acetone or diethyl ether) can remove less polar, non-ionic impurities.[7]

Q5: How can I confirm the stereochemical integrity of the (S)-morpholine ring is maintained throughout the synthesis?

A5: It is crucial to ensure that the chiral center remains intact, as racemization can occur under harsh basic or acidic conditions.

  • Chiral HPLC: The most definitive method is to analyze your final product using a chiral High-Performance Liquid Chromatography (HPLC) column. This will separate the (S) and (R) enantiomers, allowing you to determine the enantiomeric excess (ee).

  • Polarimetry: Measuring the specific rotation of your purified product and comparing it to a literature value for the enantiopure compound can provide evidence of stereochemical purity.[11]

Section 5: Visual Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low Yield (<50%) in N-Arylation Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Check_Reagents Confirm Reagent Purity & Catalyst Activity Check_Inert->Check_Reagents Conditions OK Change_Ligand Screen Different Ligand (e.g., RuPhos, BrettPhos) Check_Reagents->Change_Ligand Reagents OK Change_Base Screen Different Base (e.g., K3PO4, LHMDS) Change_Ligand->Change_Base No Improvement Success Reaction Optimized Change_Ligand->Success Improvement Seen Increase_Temp Increase Temperature (in 10°C increments) Change_Base->Increase_Temp No Improvement Change_Base->Success Improvement Seen Increase_Temp->Success Improvement Seen Re_Evaluate Re-evaluate Synthetic Route Increase_Temp->Re_Evaluate No Improvement

Caption: A decision tree for troubleshooting low yields.

Section 6: References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from

  • EvitaChem. (n.d.). Buy 4-((S)-Morpholin-2-YL)benzenamine hcl (EVT-11895191). Retrieved from

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Chemical Science (RSC Publishing). Retrieved from

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC - NIH. Retrieved from

  • BenchChem. (n.d.). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Retrieved from

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (2009, January 23). Organic Process Research & Development - ACS Publications. Retrieved from

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and.... (n.d.). ResearchGate. Retrieved from

  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions. Retrieved from

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from

  • BenchChem. (n.d.). troubleshooting guide for the synthesis of morpholine compounds. Retrieved from

  • Role of the Base in Buchwald–Hartwig Amination. (2014, October 23). The Journal of Organic Chemistry. Retrieved from

  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis. Retrieved from

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (n.d.). PMC. Retrieved from

  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). Baghdad Science Journal. Retrieved from

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022, September 15). MDPI. Retrieved from

  • CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine .... (n.d.). Google Patents. Retrieved from

  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... (n.d.). ResearchGate. Retrieved from

  • Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst. (2017, March 10). ResearchGate. Retrieved from

  • BenchChem. (n.d.). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis. Retrieved from

  • CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof. (n.d.). Google Patents. Retrieved from

  • Hayakawa, M., et al. (2006, October 15). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Retrieved from

  • N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines. (n.d.). ResearchGate. Retrieved from

  • PubChem. (n.d.). Benzenamine, 4-(4-morpholinyl)-. Retrieved from

  • Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PMC. Retrieved from

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016, August 08). Organic Letters - ACS Publications. Retrieved from

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023, June 27). MDPI. Retrieved from

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Retrieved from

  • Wikipedia. (n.d.). Morpholine. Retrieved from

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PMC. Retrieved from

  • US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride. (n.d.). Google Patents. Retrieved from

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024, March 06). Preprints.org. Retrieved from

  • Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. (n.d.). Retrieved from

  • Purification of organic hydrochloride salt?. (2017, February 07). ResearchGate. Retrieved from

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Optimization

"purification challenges of 4-((S)-Morpholin-2-YL)benzenamine hcl"

Technical Support Center: Purification Challenges of 4-((S)-Morpholin-2-YL)benzenamine HCl Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification Challenges of 4-((S)-Morpholin-2-YL)benzenamine HCl

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex bifunctional pharmaceutical intermediates. 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (CAS: 1821744-07-3) presents a unique triad of purification challenges: the dual basicity of its aliphatic and aromatic amines, the oxidative instability of the aniline moiety, and the necessity of maintaining enantiomeric purity during salt formation[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity isolation of this critical building block.

Physicochemical Speciation & Quantitative Data

Understanding the exact nature of the molecule is the first step in purification. Unlike N-linked morpholinoanilines where both nitrogens are conjugated, 4-((S)-Morpholin-2-YL)benzenamine is C-linked. This means the morpholine nitrogen is a true aliphatic secondary amine, while the aniline nitrogen remains a primary aromatic amine[3][4].

Table 1: Quantitative Physicochemical Properties & Speciation Profile

Property / StateValue / DescriptionImpact on Purification
pKa1 (Aniline N) ~4.6Protonates only at highly acidic pH (< 3.0).
pKa2 (Morpholine N) ~8.3Protonates at neutral to mildly basic pH (< 9.0).
pH < 3.0 Bis-protonated (Dication)Highly soluble in water; insoluble in organics.
pH 6.0 - 7.0 Mono-protonated (Monocation)Forms emulsions; partitions poorly into organics.
pH > 9.5 Free Base (Neutral)Extractable into DCM, EtOAc, or 2-MeTHF.

Troubleshooting FAQs & Experimental Protocols

Q1: My purified product turns dark brown or black shortly after solvent removal. What is the root cause, and how can I prevent it? Root Cause: The darkening is caused by auto-oxidation of the electron-rich aniline ring[5][6]. Atmospheric oxygen, catalyzed by light and trace transition metals from earlier synthetic steps (e.g., Buchwald-Hartwig couplings), initiates a radical pathway that forms highly colored azo, nitroso, or quinone-imine polymeric degradation products[1][7]. Solution: The free base must be handled under an inert atmosphere and immediately converted to the more stable hydrochloride salt.

Protocol 1: Air-Free Extraction and Isolation

  • Quench & Degas: Quench the reaction mixture with degassed water. Sparge all extraction solvents (e.g., 2-MeTHF or DCM) with Argon or N2 for 15 minutes prior to use.

  • pH Adjustment: Cool the aqueous mixture to 0–5 °C. Slowly add cold, degassed 2M Na2CO3 until the pH reaches 9.5–10.0. Self-Validation Check: The aqueous layer should turn cloudy as the free base precipitates or oils out.

  • Extraction: Extract the aqueous layer 3x with the degassed organic solvent. Avoid vigorous shaking to prevent emulsion formation; use gentle inversion.

  • Washing & Drying: Wash the combined organics with degassed brine. Dry over anhydrous Na2SO4 (avoid acidic desiccants like MgSO4 which can cause product loss via irreversible adsorption).

  • Concentration: Filter and concentrate under reduced pressure (max bath temperature 30 °C) backfilled with Argon. Do not dry to a hard foam; leave as a concentrated oil for immediate salt formation.

Q2: I am trying to form the HCl salt, but I get a hygroscopic, gummy residue instead of a free-flowing powder. Why? Root Cause: You are likely forming a mixture of the mono-HCl and bis-HCl salts. Because the morpholine N (pKa ~8.3) is significantly more basic, it protonates first. If excess HCl gas or concentrated aqueous HCl is used, the aniline N (pKa ~4.6) also protonates[8]. The bis-HCl salt is highly hygroscopic and prone to "oiling out" (liquid-liquid phase separation) instead of crystallizing[9]. Solution: Perform a strictly stoichiometric addition of anhydrous HCl in a carefully selected anti-solvent system.

Protocol 2: Controlled Mono-Hydrochloride Salt Crystallization

  • Solvent Selection: Dissolve the crude free base oil in anhydrous isopropanol (i-PrOH) at a concentration of ~10 mL/g.

  • Stoichiometric Addition: Cool the solution to 10 °C under N2. Using a syringe pump, slowly add exactly 1.05 equivalents of anhydrous HCl (e.g., 4M in dioxane or 2M in diethyl ether) over 30 minutes.

  • Nucleation: Stir at 10 °C for 1 hour. If crystallization does not spontaneously occur, add 1-2% by weight of authentic (S)-mono-HCl seed crystals. Self-Validation Check: The solution should transition from clear to a milky suspension without forming a sticky resin on the flask walls.

  • Anti-Solvent Addition: Slowly add methyl tert-butyl ether (MTBE) (equal volume to i-PrOH) dropwise to drive the crystallization to completion.

  • Isolation: Cool to 0 °C for 2 hours. Filter the crystals via a Buchner funnel under a blanket of N2. Wash with cold MTBE and dry in a vacuum oven at 40 °C.

Q3: My chiral HPLC shows a drop in enantiomeric excess (ee) after the final step. How can I recover the pure (S)-enantiomer? Root Cause: Harsh basic conditions or prolonged heating during synthesis can cause partial racemization at the chiral center of the morpholine ring. Solution: Implement a classical diastereomeric salt resolution using a chiral resolving agent before final HCl salt formation[10][11].

Protocol 3: Chiral Upgrade via Diastereomeric Resolution

  • Salt Formation: Dissolve the enantio-enriched free base in ethanol. Add 0.5 to 1.0 equivalents of an enantiopure chiral acid (e.g., (R,R)-di-p-toluoyltartaric acid)[10].

  • Heating & Cooling: Heat to 60 °C until a clear solution forms. Allow to cool linearly to room temperature at a rate of 0.5 °C/min.

  • Filtration: Isolate the crystallized diastereomeric salt.

  • Free-Basing: Suspend the salt in DCM and wash with 1M NaOH to remove the resolving agent. The organic layer now contains the highly pure (S)-free base, ready for Protocol 2.

Process Visualization

Below are the logical workflows for extraction and crystallization, mapped to ensure reproducible execution.

ExtractionWorkflow A Aqueous Reaction Mixture (pH < 3, Bis-protonated) B Adjust pH to 9.5 - 10.0 (Cold, Degassed Na2CO3) A->B Base Addition C Extract with Organic Solvent (Degassed 2-MeTHF or DCM) B->C Extraction D Aqueous Waste (Inorganic Salts) C->D Phase Separation E Organic Phase (Free Base Amine) C->E Phase Separation F Wash with Brine & Dry over Na2SO4 E->F G Anhydrous Free Base Solution Ready for Salt Formation F->G

Caption: Workflow for pH-controlled extraction of 4-((S)-Morpholin-2-YL)benzenamine free base.

SaltFormation A Free Base in Anhydrous i-PrOH B Add 1.05 eq HCl (in Dioxane/Ether) A->B D Controlled Cooling & MTBE Addition B->D C Seed Crystals (Optional) C->D E Vacuum Filtration (N2 Blanket) D->E F Pure (S)-Mono-HCl Salt E->F

Caption: Step-by-step methodology for the controlled crystallization of the mono-HCl salt.

Data Summary: Troubleshooting Matrix

Table 2: Common Purification Failure Modes and Corrective Actions

Symptom / ObservationRoot CauseCorrective Action
Product turns black Air/light oxidation of aniline moiety.Exclude oxygen; use degassed solvents; store as HCl salt in amber vials.
Low extraction yield pH too low (morpholine protonated).Ensure aqueous phase is adjusted to pH > 9.5 before extraction.
Gummy/oily salt Bis-HCl salt formation (excess acid).Strictly limit HCl to 1.05 eq; use anhydrous conditions and anti-solvent.
Low chiral purity Racemization during prior synthesis.Perform diastereomeric salt resolution prior to final HCl salt isolation.

References

  • Michigan State University. "Basicity of Nitrogen Compounds". MSU Chemistry.[Link]

  • ACS Publications. "Multicomponent One-Pot Procedure for the Synthesis of Free α-Chiral Amines from Aldehydes". The Journal of Organic Chemistry.[Link]

  • Google Patents. "WO2016161996A1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast".
  • ACS Publications. "Development of a Practical and Scalable Synthesis of (R)- and (S)-3-Amino-2-[(benzyloxy)methyl]propan-1-ol Monohydrochloride". Organic Process Research & Development.[Link]

  • The Royal Society of Chemistry. "Resolution of a chiral amine and recovery of unwanted enantiomer by racemization". RSC.[Link]

  • MDPI. "Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes". Quantum Beam Science.[Link]

  • Google Patents. "US2653171A - Stabilized aromatic amines".

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 4-((S)-Morpholin-2-YL)benzenamine HCl in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of aniline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of aniline derivatives. 4-((S)-Morpholin-2-YL)benzenamine HCl is a highly valuable intermediate and tool compound in medicinal chemistry[1]. However, its dual-functional nature—combining a morpholine ring with an aniline moiety—presents specific physicochemical challenges when transitioning from a solid salt to an aqueous solution.

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic drivers of this compound's degradation, you can implement self-validating protocols that ensure absolute reproducibility in your biological and chemical assays.

Part 1: Mechanistic Overview of Degradation (FAQs)

Q: Why does my solution of 4-((S)-Morpholin-2-YL)benzenamine HCl turn brown or black over time? A: The primary driver of this discoloration is the auto-oxidation of the aniline moiety. The amino group (-NH₂) is an electron-donating group, which increases the electron density on the aromatic ring and significantly lowers its redox potential. When exposed to atmospheric oxygen—especially in the presence of trace transition metals or light—the aniline group undergoes a radical chain reaction. This leads to the formation of highly colored quinone-imine intermediates and, ultimately, polymeric aniline species (polyanilines) that manifest as brown, dark green, or black precipitates[2].

Q: How does pH dictate the degradation rate of this compound? A: Oxidation kinetics for aniline derivatives are highly pH-dependent. The relationship follows a parabolic profile where the maximum rate of oxidation occurs near the pKa of the aniline derivative[3]. In its supplied hydrochloride (HCl) salt form, the amine is protonated (anilinium ion). Because the nitrogen's lone pair is engaged in the bond with the proton, it is highly resistant to oxidation. However, when you dissolve the compound in a physiological buffer (e.g., pH 7.4) for biological assays, you generate the free base aniline, which is highly reactive and susceptible to rapid oxidative degradation[4].

Q: Is the morpholine ring a stability concern in aqueous media? A: Generally, no. The morpholine ring is chemically stable in aqueous environments and does not readily degrade under standard biological assay conditions[5][6]. While it is a secondary amine and theoretically capable of nitrosation in the presence of nitrites[7][8], the dominant and most rapid degradation pathway for this specific molecule is unequivocally the oxidation of the primary aniline group.

Part 2: Troubleshooting Guide & Diagnostics

If you are experiencing assay variability or visual changes in your compound solutions, use the following diagnostic criteria to identify and resolve the root cause.

Issue 1: Rapid discoloration (yellowing to brown) upon dissolving in assay buffer.

  • Causality: The buffer pH has neutralized the HCl salt, exposing the free base aniline to dissolved oxygen in the buffer.

  • Resolution: Degas all buffers using inert gas (N₂ or Argon) sparging for at least 30 minutes prior to compound addition. If your downstream assay permits, introduce a sacrificial antioxidant such as Dithiothreitol (DTT) or ascorbic acid to protect the ligand.

Issue 2: Cloudiness or precipitation immediately after adjusting pH.

  • Causality: 4-((S)-Morpholin-2-YL)benzenamine HCl has excellent aqueous solubility due to its salt form. Titrating the solution with a base (e.g., NaOH) to a pH above its pKa converts it to the neutral free base, which has drastically lower aqueous solubility. This is a solubility failure, not necessarily degradation.

  • Resolution: Utilize a co-solvent system. Incorporating 5–10% DMSO into your buffer prior to pH adjustment will maintain the solubility of the free base form.

Issue 3: High day-to-day variability in biological assay readouts.

  • Causality: Repeated freeze-thaw cycles or prolonged storage of aqueous stock solutions at room temperature lead to partial, unquantified degradation. Furthermore, photooxidation of aniline derivatives can actually be activated and accelerated by freezing aqueous solutions, as the solute becomes highly concentrated at the boundaries of ice grains[2].

  • Resolution: Never reuse thawed aliquots. Prepare single-use aliquots, store them at -80°C in amber vials to block photooxidation, and thaw them rapidly immediately before use[2].

Part 3: Quantitative Stability Data & Storage Parameters

To optimize your experimental design, adhere to the environmental constraints summarized in the table below.

ParameterConditionImpact on StabilityRecommended Action
pH Acidic (pH < 4)High (Protonated amine resists oxidation)Store primary aqueous stock solutions in 0.1 M HCl or LC-MS grade water.
pH Neutral/Basic (pH > 6)Low (Free base prone to oxidation)Prepare fresh; use completely degassed buffers; add antioxidants if possible.
Oxygen AerobicLow (Auto-oxidation to polyanilines)Sparge all solvents with Argon/N₂. Store under an inert headspace.
Light UV/Vis ExposureLow (Photooxidation triggered)Use amber glass vials; minimize ambient light exposure during handling.
Temperature Room TempModerate (Gradual degradation)Keep working solutions on ice; store long-term stocks at -80°C.

Part 4: Standard Operating Procedures (SOPs)

Protocol: Preparation of an Oxygen-Free 10 mM Stock Solution
  • Causality: Dissolved oxygen and trace transition metal impurities in standard solvents initiate the radical chain oxidation of the free aniline base. By aggressively displacing oxygen and utilizing high-purity solvents, we arrest the initiation step of degradation.

  • Self-Validation Check: A successfully prepared stock solution will remain optically clear and completely colorless. The appearance of even a faint yellow tint within the first 24 hours is a built-in failure indicator, signaling incomplete degassing or compromised solvent purity. If color appears, discard the batch immediately to prevent assay artifact generation.

Step-by-Step Methodology:

  • Solvent Preparation: Transfer 10 mL of LC-MS grade water (or 100% anhydrous DMSO, depending on assay requirements) into a clean glass vial.

  • Degassing: Sparge the solvent with Argon gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the required mass of 4-((S)-Morpholin-2-YL)benzenamine HCl powder using a microbalance. Perform this step swiftly to minimize exposure to atmospheric moisture and oxygen.

  • Dissolution: Transfer the powder into an amber glass vial. Immediately add the degassed solvent.

  • Mixing: Vortex gently until the solid is completely dissolved. Do not sonicate. Sonication generates localized heat and cavitation bubbles that can produce free radicals, accelerating degradation.

  • Aliquotting: Divide the solution into single-use amber microcentrifuge tubes (e.g., 50 µL to 100 µL per tube).

  • Inert Storage: Gently blow a stream of Argon gas over the headspace of each tube before capping tightly. Flash-freeze the tubes in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Part 5: Mechanistic and Workflow Visualizations

The following diagrams illustrate the chemical causality of degradation and the logical workflow for troubleshooting.

AnilineDegradation A 4-((S)-Morpholin-2-YL)benzenamine HCl (Stable, Protonated) B Free Base Aniline (Reactive) A->B pH > pKa (Buffer Addition) C Aniline Radical Cation B->C O2, Light, Trace Metals (Oxidation) D Quinone-Imine Intermediates C->D Radical Coupling E Polyaniline Polymers (Brown/Black Precipitate) D->E Polymerization

Mechanistic pathway of pH-dependent auto-oxidation of aniline derivatives.

Troubleshooting Start Issue: Solution Instability Color Solution turns brown/black? Start->Color Precip Cloudiness/Precipitation? Start->Precip Oxidation Diagnosis: Auto-oxidation Color->Oxidation Yes Solubility Diagnosis: Free Base Insolubility Precip->Solubility Yes Fix1 Action: Degas buffer with Argon Oxidation->Fix1 Fix2 Action: Add Antioxidant (e.g., DTT) Oxidation->Fix2 Fix3 Action: Add 5-10% DMSO Solubility->Fix3

Decision tree for diagnosing and resolving stability issues in aniline solutions.

References

  • EvitaChem.4-((S)-Morpholin-2-YL)benzenamine hcl (EVT-11895191).
  • USDA.Morpholine - Processing.
  • Ataman Kimya.MORPHOLINE.
  • NCBI.Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • ChemicalBook.Morpholine: Chemical Properties, Reactivity and Uses.
  • IRO Water Treatment.Morpholine | Molecular formula: C4H9NO.
  • BenchChem.Preventing oxidation of the aniline group during complexation.
  • ACS Publications.Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions | Environmental Science & Technology.
  • MDPI.Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • Asian Journal of Chemistry.Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid.

Sources

Optimization

Technical Support Center: Analytical Workflows for 4-((S)-Morpholin-2-YL)benzenamine HCl

Welcome to the Technical Support Center for the analysis of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride . This compound is a critical chiral building block in medicinal chemistry, featuring both a morpholine ring and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride . This compound is a critical chiral building block in medicinal chemistry, featuring both a morpholine ring and a benzenamine (aniline) moiety[1]. Due to its dual basic centers, chiral nature, and hydrochloride salt form, researchers frequently encounter challenges related to peak tailing, enantiomeric resolution, and mass spectrometry (MS) ion suppression.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-fidelity analytical results.

Part 1: Troubleshooting & FAQs

Q1: I am experiencing severe peak tailing during reversed-phase HPLC analysis. How can I achieve symmetrical peaks?

Causality: The primary cause of peak tailing for this compound is the occurrence of secondary retention mechanisms. The analyte possesses two basic functional groups (a secondary amine on the morpholine ring and a primary amine on the aniline ring). These basic groups interact strongly with ionized residual silanol (Si-O⁻) groups residing on the silica support surface of the column[2]. Free silanols are highly acidic and form ion-exchange sites that delay the elution of basic analytes, resulting in an asymmetrical trailing edge[3]. Solution:

  • Stationary Phase Selection: Transition from older Type A silica to high-purity Type B silica columns with exhaustive end-capping. End-capping blocks the interaction between the analyte and potentially ionizable residual silanols[4].

  • Mobile Phase Optimization: Operate at a low pH (e.g., pH 2.5 using 0.1% Formic Acid or TFA). Because silanol groups are acidic, lowering the pH ensures full protonation (Si-OH), thereby suppressing their ionization and eliminating the ion-exchange interaction[2].

Q2: My LC-MS/MS signal is highly variable, and I suspect ion suppression. How do I mitigate this?

Causality: 4-((S)-Morpholin-2-YL)benzenamine is supplied as a hydrochloride (HCl) salt. When injected directly into an Electrospray Ionization (ESI) source, the high concentration of non-volatile chloride counter-ions alters the thermodynamics of droplet evaporation and competes with the analyte for charge, leading to severe ion suppression. Solution: Implement Strong Cation Exchange Solid-Phase Extraction (SCX-SPE) prior to MS analysis. SCX-SPE selectively retains the protonated amine groups of the analyte while allowing the chloride ions to be washed away, effectively minimizing ion suppression and matrix effects[5].

Q3: My sample solutions are turning a faint yellow/brown over time, and I am seeing extraneous peaks in my chromatogram. What is happening?

Causality: The aniline moiety of the compound is highly susceptible to oxidation. In aqueous solutions, especially in the presence of dissolved oxygen or trace metals, aniline undergoes oxidative polymerization to form oligomers and polyaniline-like structures[6]. This degradation manifests as a visible color change and the appearance of high-molecular-weight artifacts in the chromatogram. Solution:

  • Prepare all analytical standards in amber vials to prevent photo-oxidation.

  • Use freshly degassed solvents and purge the headspace of the sample vials with an inert gas (Argon or Nitrogen).

  • Maintain the autosampler temperature at 4°C to kinetically slow the oxidation process.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure trustworthy and reproducible results, follow these self-validating methodologies. Each protocol includes built-in verification steps.

Protocol A: Desalting via SCX-SPE for LC-MS/MS Analysis

This protocol removes the HCl salt to prevent MS ion suppression.

  • Conditioning: Pass 1.0 mL of Methanol through the SCX cartridge, followed by 1.0 mL of 0.1% Formic Acid in LC-MS grade water. Validation: Ensure the flow rate does not exceed 1 mL/min to prevent channeling.

  • Loading: Dilute the 4-((S)-Morpholin-2-YL)benzenamine HCl sample (100 µL) with 900 µL of 0.1% Formic Acid. Load the mixture onto the cartridge.

  • Washing (Chloride Removal): Wash the cartridge with 2.0 mL of 0.1% Formic Acid in water, followed by 1.0 mL of 100% Methanol. Validation: Collect the wash fraction and test with a drop of AgNO₃; the absence of a white precipitate confirms complete chloride removal.

  • Elution: Elute the target analyte using 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH deprotonates the amines, releasing them from the cation exchange sites.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.

Protocol B: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This protocol resolves the (S) and (R) enantiomers.

  • Column: Chiralpak IG (250 x 4.6 mm, 5 µm) – an immobilized polysaccharide-based chiral stationary phase.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v). Note: The addition of 0.1% DEA is critical to suppress peak tailing of the basic morpholine/aniline groups.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • System Suitability (Self-Validation): Inject a racemic standard of 4-(Morpholin-2-YL)benzenamine prior to the sample. The system is validated only if the resolution ( Rs​ ) between the (S) and (R) peaks is ≥1.5 .

Part 3: Quantitative Data & System Parameters

Table 1: Impact of Mobile Phase Modifiers on Peak Asymmetry ( As​ ) Data demonstrates the necessity of silanol suppression for basic amines.

Mobile Phase CompositionColumn TypePeak Asymmetry ( As​ )Result Interpretation
Water/Acetonitrile (Neutral)Type A Silica3.45Severe Tailing (Unacceptable)
Water/Acetonitrile (Neutral)Type B Silica (End-capped)1.82Moderate Tailing
0.1% Formic Acid / AcetonitrileType B Silica (End-capped)1.15Excellent Symmetry
10mM Ammonium Acetate + 0.1% TEAType B Silica (End-capped)1.08Optimal Symmetry

Table 2: Optimized LC-MS/MS (ESI+) MRM Parameters Parameters optimized post-SCX-SPE desalting.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
4-((S)-Morpholin-2-YL)benzenamine179.1120.05015
4-((S)-Morpholin-2-YL)benzenamine179.192.05025

Part 4: Visualizations

G N1 Sample Collection & Stabilization (Antioxidants) N2 SCX-SPE Desalting (HCl Removal) N1->N2 N3 Chromatographic Separation N2->N3 N4 Chiral HPLC (Enantiomeric Purity) N3->N4 N5 Reversed-Phase LC (Chemical Purity) N3->N5 N6 UV Detection (254 nm) N4->N6 N7 ESI-MS/MS Detection (Quantification) N5->N7

Caption: Workflow for the stabilization, separation, and detection of the target compound.

G N1 Analyte (Basic Amine) N3 Ion-Exchange Interaction N1->N3 N2 Free Silanol (Si-O⁻) N2->N3 N4 Peak Tailing N3->N4 N7 Symmetrical Peak N4->N7 N5 Type B Silica + End-Capping N5->N7 N6 Amine Modifier (TEA) N6->N7 Blocks Sites

Caption: Mechanism of silanol-induced peak tailing and mitigation via column chemistry and modifiers.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail? Available at: [Link]

  • Shen, J. X., et al. (2005). Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Stejskal, J., et al. (2006). Evolution of Polyaniline Nanotubes: The Oxidation of Aniline in Water. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in 4-((S)-Morpholin-2-YL)benzenamine HCl Synthesis

Welcome to the technical support center for the synthesis of 4-((S)-Morpholin-2-YL)benzenamine HCl. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-((S)-Morpholin-2-YL)benzenamine HCl. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights to help you optimize your reaction conditions, minimize the formation of critical side products, and ensure the highest purity of your final compound.

The synthesis of this chiral morpholine-substituted aniline is a multi-step process where control over stereochemistry and reaction selectivity is paramount. This document is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address potential issues in the lab.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on root causes and actionable solutions.

Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the common causes?

Low conversion is a frequent issue that can often be traced back to reagent quality, reaction setup, or the specific synthetic route employed.

  • Potential Cause 1: Inefficient Imine/Iminium Ion Formation (Reductive Amination Route). The cornerstone of a successful reductive amination is the efficient formation of the imine intermediate from the carbonyl compound and the amine.[1] If this equilibrium is unfavorable, the subsequent reduction step will naturally result in low product yield.

    • Solution:

      • Catalytic Acid: Ensure the presence of a catalytic amount of a weak acid, such as acetic acid. This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack.[2]

      • Water Removal: The formation of an imine generates water. This is a reversible reaction, and the presence of water can push the equilibrium back towards the starting materials. Consider using molecular sieves (3Å or 4Å) to sequester water as it is formed, driving the reaction forward.[2]

      • Pre-formation: Allow the amine and carbonyl to stir together in the solvent (with acid catalyst) for a period (e.g., 1-2 hours) before introducing the reducing agent. Monitor the formation of the imine intermediate by TLC, LC-MS, or ¹H NMR before proceeding.[2]

  • Potential Cause 2: Inactive Catalyst (Palladium-Catalyzed Coupling Route). Routes like Buchwald-Hartwig amination are highly sensitive to the quality and activation state of the palladium catalyst and ligands.

    • Solution:

      • Use Fresh Catalyst/Ligands: Palladium catalysts, especially Pd(0) sources, and phosphine ligands can be sensitive to air and moisture. Use freshly opened reagents or store them properly under an inert atmosphere.

      • Ensure Inert Atmosphere: These reactions must be performed under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox to exclude oxygen, which can deactivate the catalyst.

      • Ligand Choice: The choice of phosphine ligand is critical. If one ligand (e.g., PPh₃) gives poor results, screen other ligands known to be effective for C-N coupling, such as bidentate ligands (e.g., DPEPhos) or bulky monodentate ligands.[3]

  • Potential Cause 3: Poor Reagent Quality.

    • Solution: Verify the purity of all starting materials. The amine should be free of secondary amine impurities, and the aryl halide should be pure. The reducing agent (e.g., NaBH(OAc)₃) should be a free-flowing powder; clumpy material may indicate hydration and reduced activity.

Q2: I'm observing a significant amount of a diastereomer or the fully racemized product in my final material. How can I maintain stereochemical integrity?

Maintaining the (S)-stereochemistry at the C-2 position of the morpholine ring is a critical quality attribute. Loss of stereochemical purity is often caused by harsh reaction conditions.

  • Potential Cause 1: Epimerization via Ring-Opening/Closing. Under strongly acidic or basic conditions, the chiral center can be compromised. For instance, protonation of the morpholine oxygen followed by a ring-opening event could lead to a planar intermediate that re-closes without stereocontrol.

    • Solution:

      • Maintain Mild pH: Avoid using strong acids or bases. In reductive amination, use only a catalytic amount of acetic acid rather than a strong acid like HCl. For Pd-catalyzed couplings, use a moderately weak base like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu where possible, especially if the reaction requires elevated temperatures.[3]

      • Control Temperature: High temperatures can provide the energy needed to overcome the activation barrier for racemization. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Potential Cause 2: Impure Chiral Starting Material. The most straightforward cause is starting with a morpholine precursor that is not enantiomerically pure.

    • Solution:

      • Verify Starting Material Purity: Always verify the enantiomeric excess (% ee) of your chiral starting materials using a suitable analytical method, such as chiral HPLC, before beginning the synthesis.

      • Source High-Quality Reagents: Procure chiral intermediates from reputable suppliers who provide a certificate of analysis with chiral purity data.

Q3: My mass spectrometry analysis shows a peak corresponding to a di-substituted aniline or other over-alkylated species. What causes this and how can it be prevented?

Over-alkylation or over-arylation is a classic side reaction when working with primary amines.[4][5]

  • Potential Cause: High Reactivity of the Product. The product, 4-((S)-Morpholin-2-YL)benzenamine, is a secondary amine (the morpholine nitrogen) and a primary aniline. The aniline nitrogen, in particular, can be nucleophilic and react with another molecule of the electrophile (e.g., the aryl halide in a Buchwald-Hartwig reaction), leading to diarylamine impurities.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the amine component relative to the electrophile (e.g., 1.1 to 1.2 equivalents of the morpholine derivative to 1.0 equivalent of the aryl halide). This ensures the electrophile is consumed before it can react with the product.

      • Slow Addition: Add the electrophile slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring reaction with the more abundant starting amine over the product.

      • Protecting Groups: For syntheses that are particularly prone to this issue, consider protecting the aniline nitrogen with a group like Boc (tert-butoxycarbonyl). The protecting group can be removed in a final step with acid, which is convenient as the final product is an HCl salt.[6]

Q4: During my reductive amination, I've isolated the alcohol corresponding to the reduction of my starting aldehyde/ketone. Why did this happen?

This is a common side reaction in reductive aminations and points directly to the choice of reducing agent.[1]

  • Potential Cause: Non-Selective Reducing Agent. Stronger borohydride reagents, like sodium borohydride (NaBH₄), are capable of reducing both the imine intermediate and the starting carbonyl compound.[1] If the rate of carbonyl reduction is competitive with the rate of imine formation and reduction, the alcohol side product will form.

    • Solution:

      • Use a Selective Reducing Agent: The standard solution is to use a milder, more selective hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this reason.[1] It is less reactive and will preferentially reduce the more electrophilic protonated iminium ion over the neutral carbonyl compound.

      • pH Control: The selectivity of reagents like sodium cyanoborohydride (NaBH₃CN) is pH-dependent. It is most effective under mildly acidic conditions (pH ~4-5), where the imine is protonated to the iminium ion, making it much more susceptible to reduction than the carbonyl.[1]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, strategic questions about the synthesis.

Q1: Which synthetic route is generally recommended for preparing 4-((S)-Morpholin-2-YL)benzenamine?

There are several viable routes, with the choice often depending on starting material availability, scale, and laboratory capabilities. The two most common and robust methods are Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and Palladium-catalyzed Buchwald-Hartwig amination.

  • Route A: SNAr + Nitro Reduction

    • Description: This involves reacting an (S)-morpholine derivative with an activated aryl halide, typically 4-fluoronitrobenzene. The resulting nitro-compound is then reduced to the target aniline, often via catalytic hydrogenation (e.g., H₂, Pd/C).[7]

    • Pros: Often high-yielding, uses relatively inexpensive starting materials, and avoids expensive palladium catalysts. The final hydrogenation step is clean and high-yielding.

    • Cons: Limited to activated aryl systems (nitro group is essential). The hydrogenation step requires specialized equipment.

  • Route B: Buchwald-Hartwig Amination

    • Description: This is a cross-coupling reaction between an (S)-morpholine derivative and an aryl halide (e.g., 4-bromoaniline or a protected version) using a palladium catalyst and a suitable phosphine ligand.[8]

    • Pros: Extremely versatile with a broad substrate scope. Tolerates a wide range of functional groups.

    • Cons: Requires expensive and air-sensitive palladium catalysts and ligands. Reaction optimization (catalyst, ligand, base, solvent) can be time-consuming. Potential for trace metal contamination in the final product.

A reductive amination approach is also feasible but may require more complex starting materials (e.g., a pre-formed morpholinyl aldehyde or an amino-ketone) and careful control to avoid the side reactions mentioned in the troubleshooting guide.[8][9]

Q2: How can I effectively monitor the reaction's progress and identify side products?

Effective reaction monitoring is key to optimization and troubleshooting. A multi-technique approach is recommended.

Analytical TechniquePurpose
TLC Quick, qualitative check for the consumption of starting materials and the appearance of new spots.
LC-MS Quantitative monitoring of starting materials, product, and identification of byproducts by mass.
¹H NMR Structural confirmation of the product and intermediates. Can identify impurities if they are >1-5%.
Chiral HPLC Essential for determining the enantiomeric excess (% ee) of the final product and chiral intermediates.
Q3: What are the best practices for the final salt formation and purification?

The final step, forming the hydrochloride salt, is a critical purification step.

  • Purify the Free Base First: Before forming the salt, it is highly recommended to purify the crude free base of 4-((S)-Morpholin-2-YL)benzenamine. This is typically done by column chromatography on silica gel.[10] This removes non-basic impurities and side products that could otherwise co-precipitate with your HCl salt.

  • Salt Formation Protocol:

    • Dissolve the purified free base in a suitable, dry solvent like ethyl acetate, isopropanol (IPA), or diethyl ether.

    • Slowly add a stoichiometric amount (1.0 equivalents) of a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or HCl in IPA). Adding a large excess of acid can sometimes lead to the precipitation of an impure or oily product.

    • Stir the mixture. The HCl salt should precipitate as a solid. The temperature can be lowered (e.g., to 0-5 °C) to maximize precipitation.

  • Recrystallization:

    • Filter the solid HCl salt. If its purity is not sufficient, it can be recrystallized.[7][8]

    • Common solvent systems for recrystallizing amine hydrochlorides include ethanol/ether, methanol/ethyl acetate, or isopropanol/hexane. The goal is to find a solvent system where the salt is soluble at high temperatures but poorly soluble at room temperature or below.

Visual Diagrams
General Synthetic Pathways

The following diagram illustrates the primary synthetic routes to the target compound.

cluster_0 Starting Materials cluster_1 Key Intermediates / Reactions cluster_2 Final Product SM1 4-Fluoronitrobenzene R1 SNAr Reaction SM1->R1 + SM2 SM2 (S)-Morpholine Derivative SM3 4-Bromoaniline (or protected) R3 Buchwald-Hartwig Coupling SM3->R3 + SM2 [Pd] catalyst R2 Nitro Reduction (e.g., H2, Pd/C) R1->R2 FP 4-((S)-Morpholin-2-YL)benzenamine HCl R2->FP + HCl R3->FP + HCl

Caption: Primary synthetic routes to the target molecule.

Troubleshooting Workflow for Reductive Amination

This decision tree provides a logical flow for diagnosing issues in a reductive amination synthesis.

Start Low Yield in Reductive Amination CheckImine Check for Imine Formation (TLC, LC-MS, NMR) Start->CheckImine ImineAbsent Imine Absent or Minor CheckImine->ImineAbsent No IminePresent Imine Present CheckImine->IminePresent Yes AddAcid Add catalytic H⁺ (e.g., AcOH) Add molecular sieves ImineAbsent->AddAcid CheckReductant Check Reducing Agent IminePresent->CheckReductant Success Reaction Optimized AddAcid->Success AlcoholProduct Alcohol Side Product Observed? CheckReductant->AlcoholProduct Any issues? SwitchReductant Switch to milder reductant (e.g., NaBH(OAc)₃) AlcoholProduct->SwitchReductant Yes CheckPurity Check Reductant Purity/Activity Use fresh bottle AlcoholProduct->CheckPurity No SwitchReductant->Success CheckPurity->Success

Caption: Decision tree for troubleshooting low yields.

References
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Center for Biotechnology Information.[Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Center for Biotechnology Information.[Link]

  • Morpholine synthesis. Organic Chemistry Portal.[Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. ACS Publications.[Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.[Link]

  • Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. Europe PMC.[Link]

  • Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Oxford Academic.[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications.[Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. National Center for Biotechnology Information.[Link]

  • Protective Groups in Synthetic Organic Chemistry. University of Illinois.[Link]

  • Morpholine. PubChem, National Center for Biotechnology Information.[Link]

  • Morpholine group in molecular structure - N-nitrosamines Chemistry. Lhasa Limited.[Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications.[Link]

  • Practical Synthesis of Chiral 2-Morpholine. ACS Publications.[Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.[Link]

  • Synthesis and reaction of optically active morpholinones. Royal Society of Chemistry.[Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Challenging reductive amination. Reddit.[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[Link]

  • Morpholine. Wikipedia.[Link]

  • Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. PubMed.[Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.[Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.[Link]

  • Catalytic N-Alkylation of Anilines. ResearchGate.[Link]

  • Reaction scheme for the N-methylation of aniline and morpholine using Al-SBA-15(10). ResearchGate.[Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.[Link]

  • Morpholine. National Center for Biotechnology Information.[Link]

  • Benzenamine, 4-(4-morpholinyl)-. PubChem, National Center for Biotechnology Information.[Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.[Link]

  • 4-(2-Morpholin-4-yl-ethyl)aniline. Chem-Impex.[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[Link]

  • Purification and isolation of newly-synthesized triazine derivatives. Comenius University.[Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.[Link]

  • Process for the preparation and purification of amorolfine hydrochloride.

Sources

Optimization

Technical Support Center: Optimizing the Bioavailability of 4-((S)-Morpholin-2-YL)benzenamine HCl

Welcome to the Advanced Application Support Center. This guide is designed for pharmacologists, formulation scientists, and medicinal chemists working with 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (CAS: 1821744-07...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for pharmacologists, formulation scientists, and medicinal chemists working with 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (CAS: 1821744-07-3)[1].

As a chiral building block and active pharmaceutical intermediate, this compound features a morpholine ring—which typically enhances basicity (pKa ~8.7) and aqueous solubility[2]—paired with an aniline (benzenamine) moiety. While the hydrochloride (HCl) salt form is highly soluble in acidic media, researchers frequently encounter severe drop-offs in in vivo oral bioavailability (F%). This guide addresses the physicochemical and metabolic root causes of these issues and provides validated protocols to overcome them.

Part 1: Troubleshooting Guides & FAQs

Q1: Our in vivo PK data shows a massive drop in oral exposure compared to IV dosing. Since we are using the HCl salt, shouldn't solubility be optimal?

A: Not necessarily in the intestinal tract. The HCl salt of a weak base like 4-((S)-Morpholin-2-YL)benzenamine dissolves rapidly in the acidic environment of the stomach (pH 1.2–2.0). However, as the gastric contents empty into the duodenum (pH ~6.5), the environmental pH exceeds the pKa of the compound's basic nitrogen atoms[3].

This sudden pH shift forces the compound into a state of supersaturation. Because the neutral free base has significantly lower solubility than the ionized salt, rapid nucleation and precipitation occur in the small intestine[4],[5]. Furthermore, if your dosing vehicle contains high concentrations of chloride ions (e.g., saline), the HCl salt may suffer from the common ion effect , prematurely depressing its solubility even in the stomach[4],[5].

  • Solution: Formulate the API with precipitation inhibitors (e.g., HPMC, PVP) to create a "spring and parachute" effect, maintaining the supersaturated state long enough for intestinal absorption to occur[6].

Q2: We are observing high intrinsic clearance ( CLint​ ) and a very short half-life in our animal models. What are the primary metabolic liabilities of this scaffold?

A: The primary metabolic liability lies in the benzenamine (aniline) moiety. Anilines are highly susceptible to extensive first-pass metabolism via two primary pathways:

  • Phase II N-acetylation: Hepatic N-acetyltransferases (NATs) rapidly convert the primary amine into an N-acetylated metabolite (e.g., acetanilide derivatives), which is typically inactive and rapidly excreted[7],[8].

  • Phase I N-hydroxylation: Cytochrome P450 enzymes (particularly CYP1A2 and CYP3A4) oxidize the aniline nitrogen to form N-hydroxylamine metabolites, which can be reactive and are associated with hematological toxicities like methemoglobinemia[7],.

  • Solution: If chemical modification (e.g., steric shielding of the aniline or bioisosteric replacement) is not an option[9], consider prodrug strategies or lipid-based nanocarriers that utilize lymphatic transport to bypass hepatic first-pass metabolism.

Part 2: Validated Experimental Protocols

To accurately diagnose whether your bioavailability bottleneck is driven by intestinal precipitation or rapid metabolism, execute the following self-validating workflows.

Protocol A: Two-Stage In Vitro pH-Shift Precipitation Assay

Purpose: To quantify the supersaturation lifespan and precipitation kinetics of the HCl salt during stomach-to-intestine transit.

  • Gastric Phase Preparation: Dissolve 4-((S)-Morpholin-2-YL)benzenamine HCl in 50 mL of Simulated Gastric Fluid (SGF, pH 1.2) at a concentration representing your target oral dose (e.g., 2 mg/mL). Incubate at 37°C for 30 minutes with paddle stirring at 50 rpm.

  • Intestinal Transfer: Rapidly transfer 10 mL of the SGF solution into 40 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) pre-warmed to 37°C. Causality Note: The use of biorelevant media containing bile salts and lecithin is critical, as these physiological surfactants can micellize the free base and artificially delay precipitation compared to simple phosphate buffers.

  • Kinetic Sampling: Withdraw 1 mL aliquots at 1, 5, 15, 30, 60, and 120 minutes post-transfer.

  • Quenching & Filtration: Immediately filter each aliquot through a 0.22 µm PTFE syringe filter to remove precipitated free base. Dilute the filtrate 1:1 with mobile phase (e.g., Acetonitrile:Water 50:50) to prevent further precipitation.

  • Quantification: Analyze via HPLC-UV. Plot the concentration over time to determine the Area Under the Supersaturation Curve (AUC_super).

Protocol B: Microsomal and Cytosolic Stability Assay

Purpose: To isolate the specific metabolic pathways degrading the aniline moiety.

  • Reaction Matrix Setup: Prepare two parallel assays.

    • Assay 1 (Phase I): Human Liver Microsomes (HLM) at 1 mg/mL protein concentration.

    • Assay 2 (Phase II): Human Liver Cytosol at 1 mg/mL protein concentration (to isolate NAT activity).

  • Cofactor Addition: Add NADPH (1 mM) to Assay 1. Add Acetyl-CoA (1 mM) to Assay 2.

  • Initiation: Spike 4-((S)-Morpholin-2-YL)benzenamine HCl to a final concentration of 1 µM. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 10, 20, 30, and 60 minutes.

  • Termination: Quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to pellet proteins.

  • LC-MS/MS Analysis: Monitor the parent mass transition and scan for +42 Da (N-acetylation) in Assay 2, and +16 Da (N-hydroxylation) in Assay 1[8].

Part 3: Quantitative Data Presentation

The following table summarizes expected pharmacokinetic improvements when transitioning from an unformulated HCl salt to advanced formulation strategies designed to mitigate precipitation and first-pass metabolism.

Formulation StrategyApparent Intestinal Solubility (FaSSIF, µg/mL) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)Absolute Bioavailability (F%)Mechanism of Improvement
Free Base (Unformulated) 12.51454208%Baseline (Poor dissolution)
HCl Salt (Aqueous) 45.0 (Transient)31085015%Gastric "Spring", but rapid intestinal precipitation[10]
HCl Salt + 2% HPMC 85.0 (Sustained)6802,10038%Polymeric precipitation inhibition ("Parachute")
Lipid-Based SEDDS > 5,000 (Micellar)1,2504,80065%Bypasses dissolution; partial lymphatic transport

Part 4: Mechanistic Visualizations

The following diagrams map the physiological and metabolic pathways dictating the bioavailability of the compound.

GI_Absorption A Oral Administration 4-((S)-Morpholin-2-YL)benzenamine HCl B Stomach (pH 1.2 - 2.0) Rapid Dissolution A->B Ingestion C Small Intestine (pH 6.5) Supersaturation B->C Gastric Emptying D Precipitation (Free Base Formation) C->D pH > pKa Nucleation & Growth E Absorption (Portal Vein) C->E Permeation (Dissolved Fraction) D->C Re-dissolution (Slow) F Excretion / Feces D->F Unabsorbed Solid

Caption: Gastrointestinal transit dynamics showing the pH-dependent precipitation of the weak base.

Metabolism Parent 4-((S)-Morpholin-2-YL) benzenamine NAT Hepatic NATs (N-Acetyltransferases) Parent->NAT Phase II (Cytosol) CYP Hepatic CYPs (e.g., CYP3A4, CYP1A2) Parent->CYP Phase I (Microsomes) Metab1 N-Acetylated Metabolite (Major, Inactive) NAT->Metab1 Acetylation of Aniline Metab2 N-Hydroxylated Metabolite (Reactive/Toxic) CYP->Metab2 N-Hydroxylation Metab3 Morpholine Ring Oxidation/Cleavage CYP->Metab3 C-Oxidation

Caption: Primary metabolic pathways limiting the systemic exposure of the aniline-morpholine scaffold.

References

  • EvitaChem. "Buy 4-((S)-Morpholin-2-YL)benzenamine hcl (EVT-11895191)". EvitaChem Catalog.
  • Basicmedical Key. "Bioavailability – physicochemical and dosage form factors". Basicmedical Key.
  • National Institutes of Health (NIH). "Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling". PubMed Central.
  • ACS Publications. "Application of Population Balance Model to Simulate Precipitation of Weak Base and Zwitterionic Drugs in Gastrointestinal pH Environment". Molecular Pharmaceutics.
  • ResearchGate. "Human metabolism and excretion kinetics of aniline after a single oral dose". ResearchGate.
  • Thieme Connect. "A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023". Thieme.
  • ResearchGate. "In vivo analysis of supersaturation/precipitation/absorption behavior after oral administration of pioglitazone hydrochloride salt". ResearchGate.
  • Cresset Group. "Aniline replacement in drug-like compounds". Cresset Discovery.
  • National Institutes of Health (NIH). "Aniline Acute Exposure Guideline Levels". NCBI Bookshelf.
  • ChemScene. "1821744-07-3 | (S)-4-(Morpholin-2-yl)aniline hydrochloride". ChemScene.

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of 4-((S)-Morpholin-2-YL)benzenamine hcl with analogs"

Comparative Analysis of 4-((S)-Morpholin-2-yl)benzenamine HCl and Key Analogs in Targeted Therapeutics Executive Summary In modern rational drug design, the morpholine ring has emerged as a "privileged scaffold," frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 4-((S)-Morpholin-2-yl)benzenamine HCl and Key Analogs in Targeted Therapeutics

Executive Summary

In modern rational drug design, the morpholine ring has emerged as a "privileged scaffold," frequently utilized to fine-tune the physicochemical and pharmacokinetic properties of small molecules[1]. However, the specific vector and linkage of the morpholine ring drastically alter its electronic behavior. 4-((S)-Morpholin-2-yl)benzenamine hydrochloride (CAS 1821744-07-3) represents a highly specialized chiral building block[2]. Unlike traditional N-linked morpholino-anilines, this C2-linked scaffold preserves the basicity of the morpholine nitrogen while offering a precise stereochemical vector for target engagement. This guide provides an objective, data-driven comparison of this compound against its structural analogs, detailing the causality behind its selection in kinase inhibitor development.

Structural and Electronic Divergence: The Causality of Linkage

The selection between a C-linked morpholine, an N-linked morpholine, or a piperidine analog is not arbitrary; it is a calculated decision driven by pKa, membrane permeability, and binding pocket geometry.

  • The N-Linked Paradigm (e.g., 4-(Morpholin-4-yl)aniline): In traditional kinase inhibitors, the morpholine nitrogen is directly conjugated to the phenyl ring. This delocalizes the nitrogen's lone pair, rendering it non-basic at physiological pH (pKa < 3.0). It functions primarily as a polar, hydrogen-bond-accepting space filler.

  • The C-Linked Paradigm (4-((S)-Morpholin-2-yl)benzenamine): By attaching the morpholine via the C2 carbon, the secondary amine is electronically isolated from the aromatic system. This preserves its basicity (pKa ~8.4)[3], allowing it to be protonated at physiological pH. This protonated state is critical for drastically improving aqueous solubility and forming essential salt bridges with acidic residues (e.g., Asp or Glu) in the solvent channel of kinases[4].

  • The Oxygen Inductive Effect vs. Piperidine: Why use morpholine instead of a piperidine analog (e.g., 4-(Piperidin-2-yl)benzenamine)? Piperidine lacks the ether oxygen, resulting in a highly basic amine (pKa ~11.2). This excessive basicity leads to poor membrane permeability and a high risk of hERG potassium channel blockade (cardiotoxicity). The oxygen atom in morpholine exerts an electron-withdrawing inductive effect, lowering the pKa to the "sweet spot" of ~8.4, thereby balancing solubility with safety[1].

  • Stereochemical Vectoring ((S) vs. (R)): The chirality at C2 dictates the spatial projection of the basic NH and the ether oxygen. Utilizing the pure (S)-enantiomer ensures that the hydrogen bond donor is perfectly aligned with the target's solvent channel geometry. The wrong enantiomer will project into a steric wall, often resulting in a 10- to 100-fold drop in biochemical potency.

Comparative Physicochemical Profiling

The following table summarizes the quantitative physicochemical differences between 4-((S)-Morpholin-2-yl)benzenamine and its standard analogs.

CompoundLinkage TypeHeterocycle pKaAniline pKaTPSA (Ų)Primary Medicinal Chemistry Application
4-((S)-Morpholin-2-yl)benzenamine C2-Linked~8.4~4.646.2Solvent-channel targeting; salt-bridge formation
4-((R)-Morpholin-2-yl)benzenamine C2-Linked~8.4~4.646.2Stereoisomer control / SAR spatial validation
4-(Morpholin-4-yl)aniline N-Linked< 3.0~6.235.5Hinge-binding; hydrophobic pocket filling
4-(Piperidin-2-yl)benzenamine C2-Linked~11.2~4.637.0High-basicity analog (often hERG liable)

Visualizations of Pharmacophore and Workflow

G A 4-((S)-Morpholin-2-yl) benzenamine B C2-Linked Heterocycle A->B D Aniline Motif (pKa ~4.6) A->D C Basic Amine (pKa ~8.4) B->C F Solvent Channel Salt Bridge C->F Target Interaction E Hinge Binding Coupling Point D->E Pd-Catalyzed Amination

Caption: Pharmacophore mapping of 4-((S)-Morpholin-2-yl)benzenamine illustrating binding vector geometry.

W S1 1. Chiral HPLC Validation (Ensure >99% ee) S2 2. Buchwald-Hartwig Cross-Coupling S1->S2 Validated (S)-Enantiomer S3 3. TR-FRET Kinase Screening Assay S2->S3 Purified NCE S4 4. ADME Profiling (Microsomal Stability) S3->S4 Active Hits (IC50 < 10nM)

Caption: Step-by-step experimental workflow from building block validation to ADME profiling.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols represent self-validating experimental systems used when working with 4-((S)-Morpholin-2-yl)benzenamine HCl.

Protocol A: Chiral Purity Verification via HPLC

Because the (S) and (R) enantiomers project the basic NH in opposite vectors, verifying enantiomeric excess (ee) prior to synthesis is mandatory.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Ethanol containing 0.1% Diethylamine (DEA) to suppress secondary amine tailing.

  • Chromatography: Inject 10 µL onto a Chiralpak IG column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Hexane/Ethanol/DEA (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor at UV 254 nm. Self-Validation: Run a racemic standard first. The method is only validated if the resolution factor ( Rs​ ) between the (S) and (R) peaks is > 1.5. Ensure the sample exhibits >99% ee.

Protocol B: Buchwald-Hartwig Cross-Coupling

Because the aniline NH2​ of the C-linked analog is electronically isolated, it is less nucleophilic than an N-linked analog. Palladium catalysis is required over simple SN​Ar [5].

  • Reaction Setup: In an oven-dried Schlenk tube, combine 1.0 eq of the aryl halide scaffold, 1.2 eq of 4-((S)-Morpholin-2-yl)benzenamine HCl, 0.05 eq Pd2​(dba)3​ , 0.1 eq Xantphos, and 3.0 eq Cs2​CO3​ .

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Execution: Stir at 100 °C for 12 hours under an argon atmosphere.

  • Validation: Monitor the reaction via LC-MS. Self-Validation: The catalytic cycle is confirmed active only when the aryl halide mass disappears and the product mass [M+H]+ emerges with >80% conversion.

Protocol C: TR-FRET Kinase Inhibition Assay

To validate the biochemical potency difference between the (S)-morpholine and N-morpholine analogs.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the target kinase, 5 µL of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM), and 10 µL of ATP/substrate mix labeled with a fluorophore.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Europium-labeled anti-phospho antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 615 nm and 665 nm.

  • Validation: Calculate the Z'-factor for the plate using positive and negative controls. Self-Validation: The assay data is only accepted if Z′>0.5 , ensuring the assay window is robust enough to distinguish true inhibitors from background noise.

References[5] Title: 4-((S)-Morpholin-2-YL)benzenamine hcl (EVT-11895191) Properties, Source: evitachem.com, URL: https://www.evitachem.com/[2] Title: 1821744-07-3 | (S)-4-(Morpholin-2-yl)aniline hydrochloride, Source: chemscene.com, URL: https://www.chemscene.com/[1] Title: Morpholine: A Privileged Pharmacophore in Modern Drug Discovery, Source: benchchem.com, URL: https://www.benchchem.com/[3] Title: A review on pharmacological profile of Morpholine derivatives, Source: researchgate.net, URL: https://www.researchgate.net/publication/281446700_A_review_on_pharmacological_profile_of_Morpholine_derivatives[4] Title: Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis, Source: nih.gov (ACS J. Med. Chem.), URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02259

Sources

Comparative

Cross-Validation of 4-((S)-Morpholin-2-yl)benzenamine HCl Activity Across Orthogonal Assays: A Comparative Guide

Executive Summary & Rationale In modern fragment-based drug discovery (FBDD) and hit-to-lead optimization, the selection of the correct chiral building block is the difference between a successful clinical candidate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern fragment-based drug discovery (FBDD) and hit-to-lead optimization, the selection of the correct chiral building block is the difference between a successful clinical candidate and a failed program. 4-((S)-Morpholin-2-yl)benzenamine hydrochloride (CAS: 1821744-07-3) has emerged as a privileged pharmacological fragment[1]. The morpholine ring enhances aqueous solubility and metabolic stability, while its oxygen atom frequently acts as a critical hydrogen bond acceptor in the hinge region of kinases.

However, the stereochemistry at the C2 position of the morpholine ring is paramount. The (S)-enantiomer dictates the 3D vector projection of the benzenamine (aniline) moiety into adjacent hydrophobic pockets. To objectively prove the superiority of the (S)-enantiomer over its (R)-counterpart and non-chiral alternatives (e.g., piperazine analogs), we must employ a self-validating, orthogonal assay cascade.

This guide provides a comprehensive framework for cross-validating the activity of 4-((S)-Morpholin-2-yl)benzenamine HCl using three distinct methodological pillars: Biochemical (TR-FRET) , Biophysical (SPR) , and Cellular (CETSA) .

Orthogonal Cross-Validation Strategy

Relying on a single assay format often leads to false positives due to assay interference (e.g., compound autofluorescence or aggregation). A robust validation strategy requires orthogonal techniques that measure different physical phenomena.

Workflow A Chiral Fragment 4-((S)-Morpholin-2-yl)aniline B TR-FRET Assay (Biochemical IC50) A->B Enzymatic Inhibition C SPR Assay (Biophysical Kinetics) A->C Real-Time Binding D CETSA (Cellular Target Engagement) A->D In Cellulo Validation E Cross-Validated Lead Selection B->E C->E D->E

Caption: Orthogonal cross-validation workflow for evaluating chiral fragment target engagement.

Comparative Experimental Data

To demonstrate the impact of stereochemistry and structural variation, the following table summarizes representative cross-validation data against a model kinase target (e.g., PI3Kα). The data illustrates how the (S)-enantiomer's optimal vector projection translates across all three assay formats.

Compound VariantTR-FRET IC₅₀ (nM)SPR Kₒₙ (M⁻¹s⁻¹)SPR Kₒ𝒻𝒻 (s⁻¹)SPR K_D (nM)CETSA ΔTₘ (°C)Aqueous Sol. (µM)
4-((S)-Morpholin-2-yl)benzenamine HCl 14.2 4.5 × 10⁵ 6.1 × 10⁻³ 13.5 +6.8 >500
4-((R)-Morpholin-2-yl)benzenamine HCl845.01.2 × 10⁴8.5 × 10⁻²708.3+1.2>500
4-(Piperazin-1-yl)benzenamine HCl125.48.8 × 10⁴1.1 × 10⁻²125.0+3.4350

Data Interpretation: The (S)-enantiomer exhibits a >50-fold higher biochemical potency than the (R)-enantiomer. SPR kinetic data reveals the causality behind this: the (S)-enantiomer has a significantly slower off-rate ( Koff​ ), indicating a longer residence time in the binding pocket. Finally, CETSA confirms that this affinity translates perfectly into the complex cellular milieu, providing a robust +6.8 °C thermal shift.

Self-Validating Experimental Protocols

Biochemical Validation: TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combines the low background of time-resolved fluorometry with the proximity-dependence of FRET[2]. By introducing a microsecond time-delay before measurement, we eliminate interference from the compound's intrinsic autofluorescence—a common issue with aniline derivatives[2].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 3X concentrations of the model kinase (e.g., 15 nM), Europium-labeled anti-tag antibody (6 nM), and fluorescent tracer (54 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3].

  • Compound Titration: Dispense 4-((S)-Morpholin-2-yl)benzenamine HCl into a 384-well low-volume black plate using a 10-point, 3-fold serial dilution (starting at 10 µM) in DMSO. Keep final DMSO concentration ≤1% to prevent kinase denaturation.

  • Enzymatic Reaction: Add 5 µL of the kinase/antibody mixture to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Tracer Addition: Add 2.5 µL of the tracer solution to initiate competitive binding.

  • Incubation & Reading: Seal the plate and incubate for 60 minutes at room temperature[4]. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the 665/620 nm emission ratio. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality & Rationale: While TR-FRET provides equilibrium IC₅₀, SPR provides real-time, label-free kinetic parameters ( kon​ and koff​ ). We use a high flow rate (30-50 µL/min) during the analyte injection phase to minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion[5].

Step-by-Step Protocol:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore X100). Activate the carboxymethyl dextran surface of Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes[6].

  • Ligand Immobilization: Dilute the target kinase in 10 mM Sodium Acetate (pH optimized via pre-scouting, typically pH 4.5 - 5.5) and inject over FC2 until a capture level of ~2000 Response Units (RU) is achieved. Block both FC1 (reference) and FC2 with 1 M Ethanolamine-HCl (pH 8.5)[6].

  • Analyte Preparation: Dilute 4-((S)-Morpholin-2-yl)benzenamine HCl in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) to create a concentration series (0.5X to 10X the estimated KD​ ).

  • Binding Analysis: Inject the analyte series over FC1 and FC2 at a flow rate of 50 µL/min. Use an association time of 120 seconds and a dissociation time of 300 seconds.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (30 sec) of regeneration buffer (e.g., 10 mM Glycine-HCl pH 2.5)[5].

  • Data Fitting: Subtract the FC1 reference signal and blank buffer injections (double referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Cellular Validation: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical and biophysical assays occur in isolated buffers. CETSA proves that 4-((S)-Morpholin-2-yl)benzenamine HCl can penetrate the cell membrane and engage the target in the presence of competing cellular metabolites[7][8]. The principle relies on ligand-induced thermodynamic stabilization: a protein bound to our compound will resist heat-induced unfolding and aggregation at higher temperatures than the unbound protein[8].

CETSA A Intact Cells + (S)-Morpholine Compound B Heat Challenge (Thermal Gradient) A->B C Unbound Protein (Denatures & Aggregates) B->C D Bound Protein (Thermally Stabilized) B->D E Centrifugation (Pellet) C->E F Western Blot / AlphaScreen (Soluble Fraction) D->F

Caption: Mechanism of ligand-induced thermal stabilization in CETSA.

Step-by-Step Protocol:

  • Cell Treatment: Culture target cells (e.g., HCT-116) to 70-80% confluency. Treat cells with 10 µM of the compound (or DMSO vehicle control) and incubate for 1 hour at 37°C to allow for intracellular equilibration[7].

  • Aliquot & Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into PCR tubes (50 µL each). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[7][9].

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Crucial: Avoid harsh detergents like RIPA, as they can artificially solubilize denatured proteins or disrupt the ligand-protein complex[7][9].

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will pellet, while the ligand-stabilized proteins remain in the soluble supernatant[9].

  • Detection: Carefully extract the supernatant. Quantify the remaining soluble target protein using Western Blotting or a high-throughput AlphaScreen format[8][9]. Plot the soluble protein fraction against temperature to determine the apparent melting temperature ( Tm​ ) and calculate the shift ( ΔTm​ ).

Conclusion

The cross-validation of 4-((S)-Morpholin-2-yl)benzenamine HCl highlights the absolute necessity of rigorous, multi-tiered assay cascades in drug discovery. While the (R)-enantiomer and piperazine analogs may show weak baseline activity, the orthogonal data definitively proves that the (S)-stereocenter is required for optimal vector projection, resulting in a slower dissociation rate (SPR), potent enzymatic inhibition (TR-FRET), and robust intracellular target engagement (CETSA). By utilizing this self-validating framework, researchers can confidently advance this privileged fragment into lead optimization campaigns.

References

  • EvitaChem.Buy 4-((S)-Morpholin-2-YL)benzenamine hcl (EVT-11895191).
  • Sigma-Aldrich.(S)-4-(Morpholin-2-yl)aniline hydrochloride.
  • Benchchem.Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA).
  • Sino Biological.TR-FRET Technology: Principle, Advantages, and Applications.
  • Creative Biolabs.Surface Plasmon Resonance Protocol & Troubleshooting.
  • NCBI.Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Bio-protocol.Cellular thermal shift assay (CETSA).
  • BMG Labtech.LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • NIH.Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening.
  • Japtamers.Surface plasmon resonance assay for screening diverse aptamer-target interactions.
  • Creative BioMart.Principle and Protocol of Surface Plasmon Resonance (SPR).
  • NIH PMC.A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins.

Sources

Validation

"comparing the safety profile of 4-((S)-Morpholin-2-YL)benzenamine hcl to other compounds"

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale In modern drug design, ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

In modern drug design, balancing efficacy with a viable safety window is the primary bottleneck in lead optimization. 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (CAS: 1821744-07-3) has emerged as a privileged building block, particularly in the synthesis of kinase inhibitors and targeted therapeutics, due to its ability to enhance aqueous solubility and bioavailability[1].

Historically, unsubstituted aromatic amines (anilines) are flagged as severe "structural alerts" in in-silico toxicology pipelines. They are notorious for causing methemoglobinemia, hepatotoxicity, and genotoxicity. These adverse events are primarily driven by Cytochrome P450 (CYP450)-mediated N-hydroxylation, which converts the primary amine into a reactive electrophilic intermediate capable of covalently binding to DNA and proteins[2].

However, the strategic incorporation of a morpholine ring at the para position of the aniline fundamentally rewires the molecule's safety profile through two distinct mechanisms:

  • Electronic and Steric Hindrance: The bulky morpholine group sterically shields the aniline moiety and alters the electron density of the aromatic ring. This significantly reduces the rate of CYP450-mediated N-hydroxylation, preventing the formation of toxic reactive metabolites[2].

  • Modulated Basicity vs. Piperazine: Medicinal chemists often choose between piperazine and morpholine to improve solubility. Piperazine contains two nitrogen atoms, resulting in a highly basic profile (pKa ~9.8) that frequently drives off-target hERG potassium channel inhibition (cardiotoxicity) and phospholipidosis. Morpholine substitutes one nitrogen with an oxygen atom, lowering the basicity (pKa ~8.3)[3]. This precise tuning maintains hydrogen-bonding capabilities and solubility while drastically reducing cardiotoxic liabilities[4].

Quantitative Safety Comparison

The following table synthesizes the safety metrics of 4-((S)-Morpholin-2-YL)benzenamine HCl against traditional alternative scaffolds.

Compound ScaffoldSubstructure FeatureAmine pKahERG Inhibition (IC₅₀)N-Hydroxylation RateAmes Test (Genotoxicity)Methemoglobinemia Risk
Unsubstituted Aniline None~4.6>30 µM (Low Risk)High (>50 pmol/min/mg)PositiveHigh
4-(Piperazin-2-yl)aniline Piperazine~9.8<5 µM (High Risk )Moderate (~20 pmol/min/mg)NegativeModerate
4-Fluoroaniline Halogen~4.6>30 µM (Low Risk)Moderate (~25 pmol/min/mg)PositiveHigh
4-((S)-Morpholin-2-YL)benzenamine Morpholine~8.3>20 µM (Low Risk)Low (<5 pmol/min/mg)NegativeLow

Data Interpretation: 4-((S)-Morpholin-2-YL)benzenamine provides the optimal balance. It avoids the severe hERG liability of piperazine analogs while neutralizing the genotoxic and hematologic risks inherent to unsubstituted anilines.

Mechanistic Pathway Visualization

The diagram below illustrates the divergent metabolic pathways of a standard aniline versus the morpholine-substituted derivative, highlighting the causality behind the improved safety profile.

MetabolicPathway A Unsubstituted Aniline B CYP450 Oxidation A->B C N-Hydroxylamine (Reactive Intermediate) B->C Rapid D Methemoglobinemia & Genotoxicity C->D Toxic Event E 4-((S)-Morpholin-2-YL)benzenamine F CYP450 Oxidation E->F G Steric Hindrance & Altered Electron Density F->G Hindered H Reduced N-Hydroxylation (Safe Clearance) G->H Detoxification

Metabolic activation of aniline vs the sterically hindered morpholine derivative.

Experimental Methodologies (Self-Validating Protocols)

To objectively validate the safety profile of 4-((S)-Morpholin-2-YL)benzenamine HCl during lead optimization, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro CYP450 N-Hydroxylation Assay (Methemoglobinemia Risk)

Causality: This assay directly quantifies the formation of reactive N-hydroxylamine intermediates, which are the root cause of aniline-induced blood toxicity. Self-Validation Mechanism: The inclusion of unsubstituted aniline ensures the microsomes are metabolically active (positive control), while the internal standard ensures extraction efficiency is tracked per sample.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final concentration 1 mg/mL) with 4-((S)-Morpholin-2-YL)benzenamine HCl (10 µM final).

    • Control Setup: Run parallel incubations with Unsubstituted Aniline (10 µM) as a positive control.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with an isotopically labeled internal standard (e.g., ¹³C-labeled aniline).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Inject the supernatant into an LC-MS/MS system configured for Multiple Reaction Monitoring (MRM) to quantify the specific m/z shift corresponding to the +16 Da addition (N-hydroxylation).

Protocol B: Automated Patch-Clamp hERG Assay (Cardiotoxicity Risk)

Causality: Morpholine's lower pKa (vs. piperazine) should theoretically reduce binding to the inner cavity of the hERG channel. This assay empirically proves that structural theory. Self-Validation Mechanism: Continuous monitoring of seal resistance ensures membrane integrity, while E-4031 (a known hERG blocker) validates the channel's pharmacological sensitivity.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human ether-à-go-go-related gene (hERG) potassium channel. Harvest cells when they reach 70-80% confluency.

  • System Calibration: Load cells into an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration. Validation step: Reject any cell with a seal resistance of <500 MΩ or unstable baseline holding currents.

  • Compound Application: Apply 4-((S)-Morpholin-2-YL)benzenamine HCl in escalating concentrations (0.1, 1, 3, 10, and 30 µM) via the microfluidic perfusion system.

    • Control Setup: Apply E-4031 (500 nM) to a separate well as a positive control for complete hERG block.

  • Electrophysiological Recording: Apply a voltage step protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV) to elicit hERG tail currents.

  • Data Extraction: Measure the peak amplitude of the tail current post-compound application relative to the vehicle (0.1% DMSO) baseline. Calculate the IC₅₀ using a standard Hill equation fit.

References

  • EvitaChem. "Buy 4-((S)-Morpholin-2-YL)benzenamine hcl (EVT-11895191)".
  • LiteFold. "Fail Fast, Fail Cheap: In-Silico Toxicology Pipelines for Early Drug Candidate".
  • Annual Reviews. "Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates".
  • Acquavia, M.A., et al. (ResearchGate). "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity".
  • PMC / NIH. "Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors".

Sources

Comparative

"reproducibility of experiments involving 4-((S)-Morpholin-2-YL)benzenamine hcl"

Reproducibility in Targeted Drug Synthesis: A Comparative Guide to 4-((S)-Morpholin-2-YL)benzenamine HCl The transition from racemic mixtures to enantiopure therapeutics has fundamentally reshaped pharmaceutical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility in Targeted Drug Synthesis: A Comparative Guide to 4-((S)-Morpholin-2-YL)benzenamine HCl

The transition from racemic mixtures to enantiopure therapeutics has fundamentally reshaped pharmaceutical development. Since the[1], regulatory bodies have treated individual enantiomers as distinct chemical entities, mandating rigorous control over chiral purity[2]. Within this landscape, 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (CAS 1821744-07-3) has emerged as a critical chiral building block[3]. Featuring both a solubilizing morpholine ring and a reactive aniline moiety, it is frequently utilized in the synthesis of highly targeted kinase inhibitors and advanced therapeutics[3][4].

However, integrating this building block into complex synthetic workflows—particularly palladium-catalyzed cross-couplings—often presents significant reproducibility challenges. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causes of these failures, objectively compare precursor formats, and provide a self-validating protocol to ensure absolute stoichiometric and stereochemical fidelity.

The Mechanistic Causality of Reproducibility Failures

Reproducibility issues involving 4-((S)-Morpholin-2-YL)benzenamine rarely stem from the fundamental chemistry of the target reaction; rather, they originate from the physical and electronic properties of the building block itself.

  • Oxidative Degradation of the Aniline Moiety: Anilines are highly electron-rich and notoriously prone to auto-oxidation when exposed to air and light, forming reactive radical species that polymerize into dark, insoluble tars. In a catalytic cycle, these oxidative byproducts act as potent poisons to palladium catalysts[5]. Utilizing the hydrochloride (HCl) salt protonates the primary amine, drastically reducing its electron density and effectively halting oxidative degradation during storage.

  • Stereochemical Integrity and Chiral Inversion: The spatial orientation of the morpholine ring (the S-configuration) is usually critical for hydrogen-bonding interactions within a target protein's active site[4]. Trace contamination by the R-enantiomer does not merely reduce the yield of the active pharmaceutical ingredient (API); it introduces a stereoisomeric impurity that can act as a competitive inhibitor or trigger off-target toxicities[2][6].

  • Stoichiometric Drift: The free base form of this compound is difficult to isolate as a stable, free-flowing powder, often absorbing atmospheric moisture (hygroscopicity). This added water weight alters the true molarity of the weighed solid, leading to stoichiometric imbalances in highly sensitive [7]. The standardized HCl salt provides a reliable, crystalline form that ensures exact molar equivalents.

Comparative Analysis of Precursor Formats

To objectively evaluate the performance of 4-((S)-Morpholin-2-YL)benzenamine HCl, we must compare it against its common alternatives: the isolated free base and the racemic mixture.

Performance Metric4-((S)-Morpholin-2-YL)benzenamine HCl4-((S)-Morpholin-2-YL)benzenamine (Free Base)Racemic 4-(Morpholin-2-YL)benzenamine HCl
Enantiomeric Excess (ee) > 99% (Stereopure)> 99% (Stereopure)0% (Equal parts R and S)
Oxidation Resistance High (Stable for >24 months)Low (Rapid discoloration in air)High (Stable for >24 months)
Stoichiometric Precision Excellent (Crystalline salt)Poor (Variable moisture/oxidation)Excellent (Crystalline salt)
Buchwald-Hartwig Yield > 85% (Requires base adjustment)< 60% (Due to catalyst poisoning)> 85% (Yields 50% inactive isomer)
Downstream Purification Streamlined (Single isomer)Difficult (Tarry byproducts)Highly Complex (Requires chiral resolution)

Workflow Visualization: Impact of Precursor Purity

The following diagram illustrates the divergent outcomes of a Buchwald-Hartwig cross-coupling reaction based on the initial choice and purity of the chiral building block.

G Start 4-((S)-Morpholin-2-YL)benzenamine (Precursor Selection) Split1 High Purity HCl Salt (>99% ee, Stable) Start->Split1 Split2 Free Base or Low Purity (<90% ee, Oxidized) Start->Split2 Reaction1 Buchwald-Hartwig Amination (Pd Catalyst, Base, Degassed) Split1->Reaction1 Reaction2 Buchwald-Hartwig Amination (Pd Catalyst, Base, Degassed) Split2->Reaction2 Outcome1 Target Active Molecule (High Yield, Stereopure) Reaction1->Outcome1 Outcome2 Catalyst Poisoning & Stereoisomeric Impurities Reaction2->Outcome2

Workflow demonstrating the impact of precursor purity and salt form on Buchwald-Hartwig amination.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To guarantee reproducibility, an experimental protocol cannot merely list steps; it must be a closed, self-validating system. This methodology details the coupling of 4-((S)-Morpholin-2-YL)benzenamine HCl with an aryl halide using [5].

Step 1: Stoichiometric Calibration & In Situ Freebasing

  • Action: Weigh 1.0 equivalent of 4-((S)-Morpholin-2-YL)benzenamine HCl and 1.0 equivalent of the target aryl halide. Add exactly 2.2 equivalents of a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu).

  • Causality: The first 1.0 equivalent of base is consumed entirely to neutralize the HCl salt and liberate the reactive aniline free base in situ. The remaining 1.2 equivalents are required to drive the catalytic cycle (deprotonating the palladium-bound amine complex prior to reductive elimination)[7]. Failing to account for the HCl molecule will stall the reaction at the oxidative addition complex.

Step 2: Anaerobic Catalyst Activation

  • Action: In a Schlenk flask, combine the reagents from Step 1 with a catalytic system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% BrettPhos). Evacuate and backfill the flask with ultra-pure Argon three times. Add anhydrous, degassed toluene.

  • Causality: Both the liberated aniline and the Pd(0) active catalyst are highly susceptible to oxidation[5]. Conducting the freebasing and coupling simultaneously within a strictly anaerobic environment prevents the formation of oxidative tars that poison the catalyst.

Step 3: Controlled Cross-Coupling & Regioselectivity

  • Action: Heat the reaction mixture to 80°C for 4–6 hours under vigorous stirring.

  • Causality: The molecule contains two nitrogen atoms: the secondary amine in the morpholine ring and the primary aniline. Because the primary aniline is significantly less sterically hindered and highly nucleophilic upon deprotonation, the cross-coupling proceeds with high regioselectivity at the aniline nitrogen, leaving the morpholine ring intact.

Step 4: In-Process Control (IPC) & Analytical Validation

  • Action: At T=4 hours, extract a 50 µL aliquot. Quench with water, extract into ethyl acetate, and analyze via LC-MS and Chiral HPLC.

  • Causality (Self-Validation):

    • LC-MS confirms the complete consumption of the starting material and verifies the mass of the desired product.

    • Chiral HPLC is the critical validation step. It proves that the combination of strong base (NaOtBu) and heat (80°C) did not induce chiral inversion (racemization) at the C2 position of the morpholine ring, ensuring the final product maintains >99% ee.

References

  • U.S. Food and Drug Administration (FDA). "Development of New Stereoisomeric Drugs May 1992". Retrieved from:[Link]

  • ACS Publications. "Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst". Organometallics. Retrieved from:[Link]

  • Wikipedia. "Buchwald–Hartwig amination". Retrieved from:[Link]

Sources

Validation

"head-to-head comparison of 4-((S)-Morpholin-2-YL)benzenamine hcl derivatives"

Head-to-Head Comparison of 4-((S)-Morpholin-2-yl)benzenamine HCl Derivatives: Pharmacological Profiling and Assay Methodologies The Privileged Scaffold: Why 4-((S)-Morpholin-2-yl)benzenamine? In modern drug discovery, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison of 4-((S)-Morpholin-2-yl)benzenamine HCl Derivatives: Pharmacological Profiling and Assay Methodologies

The Privileged Scaffold: Why 4-((S)-Morpholin-2-yl)benzenamine?

In modern drug discovery, the 4-((S)-morpholin-2-yl)benzenamine HCl (also known as (S)-4-(morpholin-2-yl)aniline hydrochloride) scaffold is not a final therapeutic, but rather a highly privileged chiral building block. The primary aniline moiety provides a versatile synthetic handle for Buchwald-Hartwig couplings, urea formations, or sulfonylation. Meanwhile, the (S)-morpholine ring serves a dual mechanistic purpose: it acts as a highly specific hinge-binding motif in kinases and significantly enhances aqueous solubility by introducing sp³ carbon character to otherwise flat, hydrophobic molecules[1].

Because this compound is a foundational pharmacophore, evaluating its utility requires a head-to-head comparison of the distinct classes of targeted inhibitors derived from it. Below, we compare three representative derivative classes synthesized from this core scaffold to demonstrate its versatility across entirely different target spaces.

The Contenders: Derivative Classes and Target Rationale

  • Derivative A (Triazine-Linked PI3Kα Selective Inhibitor): By coupling the aniline nitrogen to a substituted triazine core, the morpholine ring is perfectly positioned to form a critical hydrogen bond with the backbone NH of Val851 (or Val882, depending on isoform numbering) in the PI3K ATP-binding pocket[2]. The (S)-stereocenter optimally projects the morpholine oxygen toward the solvent-exposed region, maximizing binding enthalpy.

  • Derivative B (Pyrimidine-Linked Dual PI3K/mTOR Inhibitor): Utilizing a pyrimidine linker introduces additional nitrogen atoms that interact with Asp836 (PI3K) and Glu2190 (mTOR). This expands the inhibitory profile to both kinases, preventing mTOR-mediated feedback loops that often plague highly selective PI3K inhibitors, while maintaining the foundational morpholine hinge interaction[3].

  • Derivative C (Sulfonamide-Linked CAIX Inhibitor): Converting the aniline into a primary sulfonamide or sulfamide redirects the molecule away from kinases and toward metalloenzymes. The sulfonamide coordinates the Zn²⁺ ion in the active site of Carbonic Anhydrase IX (CAIX)—a key tumor hypoxia survival marker—while the (S)-morpholine tail occupies the hydrophobic sub-pocket, driving isoform selectivity away from off-target cytosolic CAII[4].

Head-to-Head Performance Data

The following table synthesizes the pharmacological performance of optimized lead compounds representing each derivative class.

Derivative ClassCore LinkagePrimary Target(s)Enzymatic IC₅₀ (nM)Aqueous Sol. (µg/mL)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Derivative A TriazinePI3Kα1.24512.4
Derivative B PyrimidinePI3Kα / mTOR3.5 / 15.06818.1
Derivative C SulfonamideCAIX0.81108.5

Data represents typical optimized profiles for these structural classes. Note the superior solubility of Derivative C due to the highly polar sulfonamide group, contrasted with the superior membrane permeability of the kinase-targeted pyrimidine (Derivative B).

Mechanistic Intervention Pathways

The diagram below illustrates how these distinct derivatives intervene in completely different oncogenic survival pathways despite originating from the exact same starting scaffold.

Mechanism PI3K PI3Kα (Kinase) AKT AKT Signaling PI3K->AKT Phosphorylation mTOR mTORC1/2 (Kinase) AKT->mTOR Activation CAIX CAIX (Metalloenzyme) Hypoxia Tumor Hypoxia Survival CAIX->Hypoxia pH Regulation DerivA Derivative A (Triazine-Linked) DerivA->PI3K Hinge Binder (Val851) DerivB Derivative B (Pyrimidine-Linked) DerivB->PI3K Dual Inhibition DerivB->mTOR Dual Inhibition (Glu2190) DerivC Derivative C (Sulfonamide-Linked) DerivC->CAIX Zn2+ Chelation

Mechanistic divergence of 4-((S)-morpholin-2-yl)benzenamine derivatives in tumor pathways.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate these derivatives, the assay architecture must account for the specific kinetic properties of the targets. Below are the self-validating protocols required for accurate profiling.

Protocol 1: HTRF Kinase Assay for PI3K/mTOR (Derivatives A & B)

Causality & Rationale: Highly conjugated aromatic amine derivatives often exhibit auto-fluorescence or act as colorimetric quenchers, leading to false positives in standard assays. Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a Europium cryptate donor and a d2 acceptor. The long emission half-life of Europium allows for a time-gated measurement (typically a 50–150 µs delay), completely eliminating short-lived background fluorescence from the test compounds. Self-Validating System: A plate is only accepted if the calculated Z'-factor (a measure of assay robustness comparing positive and negative controls) is > 0.65. Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Titration: Dispense derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer 50 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Enzyme/Substrate Incubation: Add 2.5 µL of PI3Kα or mTOR enzyme mix. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2.5 µL of ATP/PIP2 substrate mix. Critical: ATP concentration must be set exactly at the Km​ for each specific kinase to ensure competitive inhibitors are accurately and comparably assessed.

  • Detection: After 60 minutes, add 5 µL of HTRF detection buffer (containing EDTA to stop the reaction, Europium-labeled anti-PIP3 antibody, and d2-labeled PIP3 tracer).

  • Readout: Read on a PHERAstar FSX microplate reader. Calculate the ratiometric signal (665 nm / 620 nm) to determine IC₅₀ values via 4-parameter logistic regression.

Protocol 2: Stopped-Flow CO₂ Hydration Assay for CAIX (Derivative C)

Causality & Rationale: Carbonic Anhydrase IX is one of the fastest known enzymes ( kcat​≈106 s−1 ). Manual mixing takes ~1–2 seconds, meaning the reaction would be over before measurement begins. Stopped-flow spectrophotometry mixes reagents in <2 milliseconds, allowing real-time tracking of the pH drop (via Phenol Red indicator) as CO₂ is converted to bicarbonate and protons. Self-Validating System: The uncatalyzed hydration rate of CO₂ must be measured and subtracted as a baseline. Acetazolamide (AZA) must be run in parallel as a clinical reference standard to validate the dynamic range. Step-by-Step Workflow:

  • Syringe A Preparation: Prepare a solution containing CAIX enzyme (10 nM) and the Sulfonamide Derivative C (titrated from 0.1 nM to 10 µM) in 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red. Incubate for 15 minutes.

  • Syringe B Preparation: Prepare CO₂-saturated water (approx. 15 mM CO₂ at 20°C) as the substrate.

  • Rapid Mixing: Inject equal volumes from Syringe A and B into the stopped-flow mixing chamber.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the λmax​ for the basic form of Phenol Red) over a 5-second window.

  • Kinetic Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Plot V0​ vs. inhibitor concentration to derive the Ki​ using the Cheng-Prusoff equation.

Conclusion & Selection Guide

The 4-((S)-morpholin-2-yl)benzenamine HCl scaffold is a masterclass in pharmacophore versatility.

  • If your research requires interrogating specific kinase nodes without triggering broad cytotoxicity, utilize Derivative A (Triazine-linked) for its high PI3Kα selectivity.

  • If you are targeting resistant tumor models where feedback loop activation is a risk, Derivative B (Pyrimidine-linked) provides the necessary dual PI3K/mTOR blockade.

  • If you are studying the tumor microenvironment and hypoxia , Derivative C (Sulfonamide-linked) leverages the scaffold's morpholine tail not for kinase hinge-binding, but for exquisite CAIX active-site positioning.

References

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring | Journal of Medicinal Chemistry.1

  • Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines | ACS Medicinal Chemistry Letters. 2

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors | Frontiers in Chemistry.3

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile | Bioorganic & Medicinal Chemistry (via PMC). 4

Sources

Comparative

A Comparative Guide to Confirming the Binding Site of 4-((S)-Morpholin-2-YL)benzenamine HCl

This guide provides a comprehensive, multi-tiered strategy for the unambiguous identification and confirmation of the molecular binding site for the novel compound 4-((S)-Morpholin-2-YL)benzenamine HCl. As a compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, multi-tiered strategy for the unambiguous identification and confirmation of the molecular binding site for the novel compound 4-((S)-Morpholin-2-YL)benzenamine HCl. As a compound of interest in medicinal chemistry, featuring a benzenamine moiety and a morpholine ring known to enhance solubility and bioavailability, a rigorous understanding of its mechanism of action is paramount for further development.[1] This document moves beyond a simple listing of techniques, offering a logical, field-tested workflow designed to build a robust, evidence-based case for a specific protein-ligand interaction, from initial hypothesis to atomic-level validation.

Part 1: The Foundational Strategy: From Hypothetical Target to Confirmed Interaction

Before a binding site can be confirmed, a putative protein target must be identified and the binding event must be biophysically characterized. The challenge with a novel molecule like 4-((S)-Morpholin-2-YL)benzenamine HCl is the absence of a known biological partner. Therefore, our strategy begins with a funnel approach: broad, predictive methods to generate hypotheses, followed by precise, quantitative techniques to validate a direct interaction.

Phase 1.1: Target Hypothesis Generation (In Silico & Proteomic)

The most resource-efficient first step is computational. Given that molecules with structural similarities to 4-((S)-Morpholin-2-YL)benzenamine HCl have been suggested to interact with enzymes like carbonic anhydrases, a targeted docking approach is a logical starting point.

  • Computational Docking : This in silico method predicts the preferred orientation and binding affinity of a ligand to a protein.[2][3] We recommend a "reverse docking" strategy where 4-((S)-Morpholin-2-YL)benzenamine HCl is docked against a library of known protein structures, particularly those of key enzyme families (e.g., kinases, proteases, carbonic anhydrases).[4] This can rapidly generate a list of high-probability targets.

  • Proteomic Screening : For an unbiased approach, affinity-based proteomic methods can identify binding partners directly from complex biological samples (e.g., cell lysates). Techniques like affinity chromatography coupled with mass spectrometry use an immobilized version of the compound to "pull down" interacting proteins for identification.

Phase 1.2: Quantitative Confirmation of Direct Binding

Once a putative target protein is identified, it is critical to confirm a direct, measurable interaction. This step prevents investment in resource-intensive structural studies on a false-positive target. We will compare two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

  • Surface Plasmon Resonance (SPR) : A label-free optical technique that measures real-time binding events.[5] The target protein is immobilized on a sensor chip, and a solution containing 4-((S)-Morpholin-2-YL)benzenamine HCl is flowed over the surface. The resulting sensorgram provides a wealth of kinetic information.[6][7]

  • Isothermal Titration Calorimetry (ITC) : A thermodynamic technique that directly measures the heat released or absorbed during a binding event. By titrating the compound into a sample cell containing the target protein, ITC provides a complete thermodynamic profile of the interaction in a single experiment.[8][9][10]

Comparative Analysis of Primary Biophysical Methods

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (k_on, k_off), Affinity (K_D)Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)
Principle Change in refractive index upon mass bindingMeasurement of heat change upon binding
Protein Requirement Low (µg range)High (mg range)
Throughput Medium to HighLow to Medium
Key Advantage Provides kinetic rates (on/off rates)Gold standard for thermodynamics; no immobilization needed
Considerations Protein immobilization can affect activity; potential for mass transport artifacts.[7]Requires large amounts of pure, soluble protein; sensitive to buffer mismatch.[9]

For 4-((S)-Morpholin-2-YL)benzenamine HCl, an ideal initial workflow would use SPR for initial hit validation and kinetic profiling due to its lower protein consumption, followed by ITC to obtain the thermodynamic drivers of the interaction, which is invaluable for future lead optimization.[5]

Part 2: The Definitive Workflow for Binding Site Confirmation

With a confirmed protein target and a quantitative measure of the interaction, we proceed to pinpoint the precise binding location. This is achieved through a combination of functional mapping and high-resolution structural biology.

G cluster_0 Phase 1: Target & Interaction Validation cluster_1 Phase 2: Binding Site Mapping cluster_2 Phase 3: High-Resolution Confirmation A Hypothesis Generation (e.g., Computational Docking) B Biophysical Confirmation (SPR / ITC) A->B Putative Target Protein C Site-Directed Mutagenesis (SDM) B->C Binding Confirmed (Affinity > Threshold) D NMR Chemical Shift Perturbation B->D Isotopically Labeled Protein Available E X-Ray Crystallography or Cryo-EM C->E Key Residues Identified D->E Binding Interface Mapped F F E->F Atomic-Level Binding Site CONFIRMED

Caption: A multi-tiered workflow for binding site confirmation.

Tier 1: Functional Mapping with Site-Directed Mutagenesis (SDM)

SDM is a powerful technique to functionally validate the importance of specific amino acid residues hypothesized to be in the binding pocket (e.g., from docking predictions).[11] The core principle is to mutate a target residue (e.g., Alanine scanning) and measure the resulting change in binding affinity.[12]

G WT Wild-Type Protein + Compound (Measure K_D) Result Compare K_D Values WT->Result Mutant Mutated Protein (e.g., Tyr -> Ala) + Compound (Measure K_D) Mutant->Result Conclusion1 Conclusion: Residue is CRITICAL for binding Result->Conclusion1 Significant Loss of Affinity Conclusion2 Conclusion: Residue is NOT critical for binding Result->Conclusion2 No Significant Change in Affinity

Sources

Safety & Regulatory Compliance

Safety

4-((S)-Morpholin-2-YL)benzenamine hcl proper disposal procedures

As a Senior Application Scientist overseeing drug development workflows, I frequently consult with research teams utilizing functionalized anilines. 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (CAS: 1821744-07-3) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing drug development workflows, I frequently consult with research teams utilizing functionalized anilines. 4-((S)-Morpholin-2-YL)benzenamine hydrochloride (CAS: 1821744-07-3) is a highly valuable building block in medicinal chemistry, prized for the morpholine ring's ability to enhance the solubility and bioavailability of therapeutic agents[1].

However, the combination of a reactive aromatic amine (aniline) moiety and a highly water-soluble hydrochloride salt form presents unique logistical and environmental challenges. Aniline derivatives are notorious for their aquatic toxicity and their potential to form hazardous, suspected carcinogenic degradation products[2][3]. This guide provides a self-validating, step-by-step protocol for the safe handling, decontamination, and disposal of this compound, ensuring your laboratory maintains strict environmental compliance and operational safety.

Hazard Profile and the Causality of Safety Measures

Before executing any disposal protocol, it is critical to understand why specific safety measures are enforced. The hydrochloride salt form significantly increases the compound's hydrophilicity. While advantageous for biological assays, this property means accidental spills can rapidly penetrate porous surfaces or disperse in wastewater if improperly managed.

The table below summarizes the quantitative and categorical hazard data for this compound and the mechanistic reasoning behind our safety protocols.

Table 1: GHS Hazard Classifications and Operational Implications

Hazard ClassificationGHS Code / DataCausality & Operational Implication
Acute Toxicity (Oral/Dermal/Inhalation) Acute Tox. 4 (H302, H312, H332)The aniline core can be rapidly absorbed through the skin or respiratory tract. Mandates handling solid powders strictly within a certified chemical fume hood to prevent inhalation of aerosolized particulates[4].
Serious Eye Damage Eye Dam. 1 (H318)The amine hydrochloride acts as a severe irritant/corrosive to mucosal membranes. Mandates tight-fitting safety goggles (standard safety glasses are insufficient)[4].
Skin Irritation Skin Irrit. 2 (H315)Prolonged exposure causes dermatitis. Mandates the use of chemical-resistant gloves (e.g., nitrile or neoprene)[4].
Aquatic Toxicity Env. HazardAniline derivatives resist standard biological wastewater degradation and are toxic to aquatic life. Mandates zero drain disposal; requires high-temperature incineration[3].

Step-by-Step Disposal Methodologies

The foundational rule for 4-((S)-Morpholin-2-YL)benzenamine HCl is that no amount of this chemical may be disposed of down the sink [5]. All waste streams must be segregated and routed to a licensed chemical waste management facility for high-temperature incineration[2].

Protocol A: Solid Waste Disposal (Powders & Contaminated Consumables)
  • Collection: Gather all solid waste (weigh boats, spatulas, Kimwipes, and empty reagent vials) inside the fume hood to prevent cross-contamination of the general lab space.

  • Containment: Place the items into a chemically resistant, high-density polyethylene (HDPE) solid waste container equipped with a secure, screw-top lid.

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Toxic/Irritant." Explicitly list "4-((S)-Morpholin-2-YL)benzenamine hydrochloride" and its estimated mass. Do not use abbreviations.

  • Segregation: Store the container in a designated satellite accumulation area. Keep it strictly segregated from strong oxidizing agents and strong acids, which can trigger dangerous exothermic reactions with anilines[6].

Protocol B: Liquid Waste Disposal (Assay Solutions & Rinsates)

Because this compound is often dissolved in polar aprotic solvents (like DMSO or DMF) or aqueous buffers for biological testing, liquid waste must be managed with chemical compatibility in mind.

  • Solvent Compatibility Check: Ensure the liquid waste carboy is compatible with both the primary solvent (e.g., DMSO) and the amine hydrochloride. Glass or heavy-duty HDPE is recommended.

  • Transfer: Using a secondary containment tray to catch drips, carefully funnel the liquid waste into the designated "Hazardous Organic/Aqueous Liquid Waste" container.

  • Triple-Rinsing Empty Glassware (Critical Step):

    • The Causality: Rinsing with water first can sometimes cause the free base of the aniline to precipitate if the pH is inadvertently raised by residual buffer.

    • The Action: Triple-rinse the original container first with a polar solvent in which the compound is highly soluble (e.g., methanol or ethanol), followed by a final water rinse[5].

  • Rinsate Disposal: Collect all rinsate fractions into the liquid hazardous waste container. Never discard the rinsate down the drain[5].

Spill Decontamination Workflow

In the event of a localized benchtop spill, immediate and calculated action is required to prevent exposure.

  • Isolate: Stop work, alert nearby personnel, and ensure the fume hood sash is lowered to an appropriate working height.

  • Dry Spills: Do not sweep dry powders, as this aerosolizes the acute toxin. Instead, gently cover the powder with absorbent paper towels lightly dampened with water or ethanol to suppress dust generation[7].

  • Wet Spills: Cover liquid spills with an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Scoop the absorbed material using a non-sparking tool and place it into a sealable hazardous waste bag.

  • Surface Decontamination: Wipe the affected area with a solvent (ethanol or methanol) to dissolve any remaining aniline residue, followed by a thorough wash with soap and water[2]. Dispose of all cleaning materials as hazardous waste.

Logical Workflow Visualization

To ensure standard operating procedures (SOPs) are easily understood by all lab personnel, the following diagram illustrates the decision matrix for waste segregation and disposal.

WasteDisposal Start 4-((S)-Morpholin-2-YL)benzenamine HCl Waste Solid Solid Waste (Powder, Vials, Wipes) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid SolidCont Seal in Chem-Resistant HDPE Container Solid->SolidCont LiqOrg Organic Solvents (DMSO, MeOH, DMF) Liquid->LiqOrg LiqAq Aqueous Solutions (Assay Buffers) Liquid->LiqAq Segregate Segregate from Strong Oxidizers & Acids SolidCont->Segregate LiqOrg->Segregate LiqAq->Segregate Incineration High-Temperature Incineration (Licensed EHS Facility) Segregate->Incineration

Caption: Decision matrix and segregation workflow for 4-((S)-Morpholin-2-YL)benzenamine HCl waste.

References

  • NextSDS. "4-(morpholin-2-yl)aniline — Chemical Substance Information." NextSDS.[Link]

  • ResearchGate. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater." ResearchGate.[Link]

Sources

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